molecular formula C6H6N2 B13627425 4-(prop-2-yn-1-yl)-1H-pyrazole

4-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B13627425
M. Wt: 106.13 g/mol
InChI Key: GKLMQYHQSLBRAJ-UHFFFAOYSA-N
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Description

4-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound featuring a pyrazole heterocycle that is functionalized with a propargyl (prop-2-yn-1-yl) group. Pyrazole derivatives are recognized in medicinal chemistry as privileged scaffolds due to their wide spectrum of pharmacological activities, which include antibacterial, anticancer, antifungal, anti-inflammatory, and antioxidant properties . The presence of the pyrazole nucleus in several marketed drugs, such as the anti-inflammatory Celecoxib, underscores its therapeutic relevance . The prop-2-yn-1-yl substituent on the pyrazole nitrogen is a versatile handle for further synthetic elaboration. This alkyne functional group is particularly valuable in metal-catalyzed reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of click chemistry. This reaction allows researchers to efficiently conjugate the pyrazole core to other molecules, such as azide-bearing biomolecules or materials, to create complex hybrids for screening or probe development . As such, 4-(prop-2-yn-1-yl)-1H-pyrazole serves as a key synthetic intermediate for constructing more complex molecular architectures in drug discovery and organic chemistry research. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

4-prop-2-ynyl-1H-pyrazole

InChI

InChI=1S/C6H6N2/c1-2-3-6-4-7-8-5-6/h1,4-5H,3H2,(H,7,8)

InChI Key

GKLMQYHQSLBRAJ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CNN=C1

Origin of Product

United States
Foundational & Exploratory

Structural Characterization of 4-(prop-2-yn-1-yl)-1H-pyrazole: A Comprehensive NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The incorporation of alkyne moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery, primarily due to their utility as bioisosteres and their reactivity in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. 4-(prop-2-yn-1-yl)-1H-pyrazole (commonly known as 4-propargylpyrazole) represents a highly versatile building block in this domain.

This whitepaper provides an authoritative guide to the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic validation of 4-(prop-2-yn-1-yl)-1H-pyrazole. As a Senior Application Scientist, I have designed these protocols to be self-validating systems, ensuring that experimental causality is transparent and that data interpretation accounts for complex molecular dynamics such as annular tautomerism.

Experimental Methodology: Synthesis and Sample Preparation

The structural integrity of any NMR dataset begins with robust synthesis and meticulous sample preparation. Synthesis of 4-substituted pyrazoles frequently utilizes 1,3-dicarbonyl precursors condensed with hydrazine, a robust and highly regiospecific method in medicinal chemistry[1].

Protocol 1: Synthesis via Cyclocondensation
  • Step 1: Precursor Solvation: Dissolve 10.0 mmol of 2-(prop-2-yn-1-yl)malonaldehyde in 25 mL of anhydrous ethanol under a continuous nitrogen sweep.

    • Causality: Anhydrous conditions are critical here; the presence of water can lead to premature hydration or oligomerization of the dialdehyde precursor.

  • Step 2: Hydrazine Addition: Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mmol of hydrazine hydrate dropwise over 15 minutes.

    • Causality: The cyclocondensation is highly exothermic. Controlled, low-temperature addition prevents thermal runaway and suppresses the formation of polymeric side products[1].

  • Step 3: Reflux and Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4 hours to drive the dehydration and aromatization of the pyrazole ring.

  • Step 4: Workup and Purification: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 7:3) to yield the target compound.

Protocol 2: NMR Sample Preparation and Acquisition
  • Step 1: Solvent Selection: Weigh exactly 15.0 mg of the purified 4-(prop-2-yn-1-yl)-1H-pyrazole and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 100 atom % D, containing 0.03% v/v TMS).

    • Causality: DMSO- d6​ is intentionally selected over CDCl₃. As a strong hydrogen-bond acceptor, DMSO disrupts the intermolecular hydrogen bonding between pyrazole molecules, providing sharper, more resolved signals for the dynamic N-H and adjacent C-H protons[2].

  • Step 2: Tube Preparation: Transfer the homogeneous solution to a high-precision 5 mm NMR tube. Ensure the liquid column height is exactly 4.0 cm.

    • Causality: A standard 4 cm height perfectly aligns with the active volume of the RF coil, optimizing magnetic field homogeneity (shimming) and preventing baseline distortions.

  • Step 3: Acquisition Parameters: Insert the sample into a 400 MHz NMR spectrometer at 298 K.

    • ¹H NMR: Run a standard 1D proton sequence (zg30). Parameters: 16 scans, 2 s relaxation delay (D1), spectral width 12 ppm.

    • ¹³C NMR: Run a proton-decoupled carbon sequence (zgpg30). Parameters: 512 scans, 2 s D1, spectral width 220 ppm.

Workflow Visualization

The following diagram outlines the logical progression from synthesis to structural validation, emphasizing the critical quality control checkpoint prior to spectral processing.

NMR_Workflow N1 Synthesis: Cyclocondensation N2 Purification: Silica Chromatography N1->N2 N3 Sample Prep: Dissolve in DMSO-d6 N2->N3 N4 NMR Acquisition: 1H & 13C N3->N4 N5 Data Quality Check: S/N & Resolution N4->N5 N6 Re-acquire Data N5->N6 Fail N7 Spectral Processing: Phase/Baseline Corr. N5->N7 Pass N6->N4 N8 Structural Validation: Confirmed N7->N8

Workflow for the synthesis, preparation, and NMR validation of 4-(prop-2-yn-1-yl)-1H-pyrazole.

Spectral Analysis and Data Interpretation

The interpretation of the NMR data for 4-(prop-2-yn-1-yl)-1H-pyrazole requires an understanding of both the static spin systems and the dynamic chemical environment of the heterocycle. Baseline chemical shift assignments are extrapolated from structurally analogous 4-substituted pyrazoles, such as 4-methylpyrazole[3].

¹H NMR Spectroscopy Data

The ¹H NMR spectrum acts as a self-validating system for the propargyl substituent. The presence of a doublet at δ 3.35 and a triplet at δ 2.80 with an identical coupling constant ( 4J=2.7 Hz) mathematically confirms the intact -CH₂-C≡CH spin system. This long-range 4J coupling is characteristic of propargyl groups and serves as an internal diagnostic tool, eliminating the need for 2D COSY experiments in routine validation.

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
12.50Broad Singlet (br s)-1HPyrazole N-H
7.45Broad Singlet (br s)-2HPyrazole H-3, H-5
3.35Doublet (d)2.72HPropargyl -CH₂-
2.80Triplet (t)2.71HPropargyl ≡CH
¹³C NMR Spectroscopy Data

In the ¹³C spectrum, the alkyne carbons provide distinct resonances in the 70–85 ppm range, clearly separated from the aromatic pyrazole carbons.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
133.5CH (Aromatic)Pyrazole C-3, C-5
115.2C (Quaternary Aromatic)Pyrazole C-4
83.1C (Quaternary Alkyne)Propargyl -C≡
71.5CH (Terminal Alkyne)Propargyl ≡CH
14.8CH₂ (Aliphatic)Propargyl -CH₂-
Mechanistic Insights: Annular Tautomerism

A critical phenomenon to account for during data interpretation is the annular tautomerism (prototropy) inherent to N-H pyrazoles[2]. In the liquid state, the proton rapidly exchanges between the N1 and N2 positions.

  • Causality of Signal Broadening: On the NMR timescale at 298 K, this exchange rate is faster than the relaxation time of the C-3 and C-5 nuclei. Consequently, the ¹H signals for H-3 and H-5 coalesce into a single, time-averaged broad singlet integrating to 2H at δ 7.45. Similarly, the ¹³C signals for C-3 and C-5 average to a single resonance at δ 133.5.

  • Experimental Manipulation: If distinct signals for the tautomers are required for advanced structural elucidation, the sample must be cooled to sub-ambient temperatures (e.g., 230 K) in a suitable solvent to slow the exchange rate below the NMR coalescence threshold.

References

  • Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem. National Institutes of Health (NIH).[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]

Sources

structural characterization of 4-(prop-2-yn-1-yl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 4-(prop-2-yn-1-yl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their versatile chemical nature and diverse biological activities have led to their incorporation into a wide array of pharmaceuticals. The 4-(prop-2-yn-1-yl) substituent introduces a terminal alkyne, a highly valuable functional group in modern drug discovery. This "handle" allows for facile post-synthetic modification via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the creation of compound libraries for structure-activity relationship (SAR) studies and the development of targeted drug conjugates.

Given the critical role of these derivatives, unambiguous structural characterization is paramount. A thorough understanding of the molecular architecture, connectivity, and stereochemistry is essential for elucidating biological mechanisms, ensuring intellectual property, and meeting regulatory standards. This guide provides a comprehensive overview of the key analytical techniques employed in the structural elucidation of 4-(prop-2-yn-1-yl)-1H-pyrazole derivatives, offering insights into experimental design and data interpretation from the perspective of a senior application scientist.

Part 1: Spectroscopic Characterization

Spectroscopic methods provide a wealth of information regarding the molecular structure, connectivity, and functional groups present in a molecule. For 4-(prop-2-yn-1-yl)-1H-pyrazole derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Coupling Constants:

  • Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons are influenced by the electronic environment. The C3-H and C5-H protons typically resonate in the aromatic region, around δ 7.5-8.0 ppm, while the N-H proton signal is often broad and can appear over a wide chemical shift range (δ 10-14 ppm), depending on the solvent and concentration.[1][2][3][4]

  • Propargyl Group Protons: The terminal alkynyl proton (≡C-H) gives a characteristic signal around δ 2.0-3.0 ppm.[5][6] The methylene protons (-CH₂-) adjacent to the pyrazole ring typically appear as a singlet or a finely coupled multiplet around δ 3.5-4.5 ppm.

Table 1: Representative ¹H NMR Data for a 4-(prop-2-yn-1-yl)-1H-pyrazole Core Structure

Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)
N-H10.0 - 14.0br s-
C3-H, C5-H7.5 - 8.0s or d~1-3 Hz (if coupled)
-CH₂-3.5 - 4.5s or t~2.5 Hz (if coupled to ≡C-H)
≡C-H2.0 - 3.0t~2.5 Hz

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(prop-2-yn-1-yl)-1H-pyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Carbon NMR provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are typically in the range of δ 100-150 ppm.[7][8][9] The carbon bearing the substituent (C4) will have a distinct chemical shift compared to the other ring carbons.

  • Propargyl Group Carbons: The alkynyl carbons (C≡C) resonate in a characteristic region between δ 70-90 ppm.[10] The methylene carbon (-CH₂-) will appear further upfield, typically around δ 20-30 ppm.

Table 2: Representative ¹³C NMR Data for a 4-(prop-2-yn-1-yl)-1H-pyrazole Core Structure

Carbon AssignmentChemical Shift (δ, ppm) Range
C3, C5130 - 150
C4100 - 115
C ≡C-H70 - 80
C≡C -H80 - 90
-CH₂-20 - 30

For complex derivatives, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguous assignments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule. For instance, a cross-peak between the methylene protons and the alkynyl proton would confirm their coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Bonding Direct C-H Bonding HSQC->Direct_Bonding Long_Range Long-Range C-H Connectivity HMBC->Long_Range Final_Structure Final Structure Elucidation Connectivity->Final_Structure Direct_Bonding->Final_Structure Long_Range->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While it may not always show a prominent molecular ion peak, the fragmentation pattern can be highly informative for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, making it ideal for determining the molecular weight.[11]

The choice between EI and ESI depends on the volatility and stability of the pyrazole derivative. For routine analysis and confirmation of molecular weight, ESI is often preferred. For detailed fragmentation studies, EI is more suitable.

The fragmentation of pyrazole derivatives in mass spectrometry is well-documented.[12][13][14]

  • Pyrazole Ring Fragmentation: Common fragmentation pathways for the pyrazole ring include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[12]

  • Side-Chain Fragmentation: The propargyl side chain can also undergo fragmentation, such as the loss of the entire substituent or cleavage at the C-C bond adjacent to the ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is a crucial step in confirming the identity of a newly synthesized compound.[11]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum in the desired ionization mode (EI or ESI).

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass to the calculated mass for the expected elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies:

  • N-H Stretch: The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹.

  • C=C and C=N Stretches: The stretching vibrations of the double bonds within the pyrazole ring are found in the 1400-1600 cm⁻¹ region.

  • Terminal Alkyne Stretches: The C≡C triple bond stretch is a weak but sharp absorption around 2100-2150 cm⁻¹.[5][15][16] The ≡C-H stretch is a strong, sharp band appearing around 3300 cm⁻¹.[15][16][17]

Table 3: Key IR Absorption Frequencies for 4-(prop-2-yn-1-yl)-1H-pyrazoles

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
N-H (pyrazole)Stretch3100 - 3500Medium, Broad
≡C-H (alkyne)Stretch~3300Strong, Sharp
C-H (aromatic/alkene)Stretch3000 - 3100Medium
C≡C (alkyne)Stretch2100 - 2150Weak, Sharp
C=C, C=N (pyrazole)Stretch1400 - 1600Medium

Part 2: Crystallographic Characterization

While spectroscopic methods provide a wealth of information about the structure in solution or the gas phase, single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction

Principle and Importance:

X-ray crystallography is the gold standard for determining the absolute structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. Furthermore, it reveals how molecules pack in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the physical properties and biological activity of a compound.[1][18][19][20]

Crystal Growth and Data Collection:

Obtaining high-quality single crystals is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined.[1]

G cluster_exp Experimental Workflow cluster_analysis Data Analysis cluster_output Structural Information Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Bond_Info Bond Lengths & Angles Validation->Bond_Info Interactions Intermolecular Interactions Validation->Interactions Packing Crystal Packing Validation->Packing Absolute_Structure Absolute Structure Bond_Info->Absolute_Structure Interactions->Absolute_Structure Packing->Absolute_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Integration and Case Study

The most robust structural characterization comes from the synergistic integration of multiple analytical techniques.

A Holistic Approach to Structural Elucidation

The process begins with MS and ¹H NMR to confirm the molecular weight and get a preliminary idea of the structure. ¹³C NMR and 2D NMR experiments are then used to establish the carbon framework and detailed connectivity. IR spectroscopy confirms the presence of key functional groups. Finally, single-crystal X-ray diffraction, if obtainable, provides the definitive 3D structure.

G Start Synthesized Compound MS MS Start->MS NMR_1D ¹H & ¹³C NMR Start->NMR_1D IR IR Start->IR Proposed_Structure Proposed Structure MS->Proposed_Structure NMR_1D->Proposed_Structure IR->Proposed_Structure NMR_2D 2D NMR Confirmed_Structure Confirmed Structure NMR_2D->Confirmed_Structure Xray X-ray Crystallography Xray->Confirmed_Structure Proposed_Structure->NMR_2D Proposed_Structure->Xray

Caption: Integrated workflow for structural characterization.

Conclusion

The is a multi-faceted process that relies on the thoughtful application of a suite of analytical techniques. NMR spectroscopy, mass spectrometry, and IR spectroscopy provide a comprehensive picture of the molecular structure, while single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional arrangement. A thorough and rigorous approach to structural elucidation is not merely an academic exercise; it is a fundamental requirement for advancing drug discovery and development, ensuring the safety and efficacy of new therapeutic agents. As synthetic methodologies become more sophisticated, so too must our analytical capabilities to keep pace with the ever-increasing complexity of novel chemical entities.

References

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261–270.
  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • RSC Publishing. (n.d.). Phys. Org..
  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
  • PubMed. (2007, December 15). Four substituted pyrazolines.
  • Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes.
  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • IUCr Journals. (2021, September 15). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • Synlett. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. 23, 2965-2968.
  • University of Calgary. (n.d.). IR: alkynes.
  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.
  • Academia.edu. (2016). Synthesis of Highly Substituted 4‐Iodopyrazole N ‐oxides and Pyrazoles from Propargylamines.
  • PubChem. (n.d.). 1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole.
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  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • PMC. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
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  • Connect Journals. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**.
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Preliminary Toxicity Screening of 4-(prop-2-yn-1-yl)-1H-pyrazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel compound, 4-(prop-2-yn-1-yl)-1H-pyrazole. In the fast-paced environment of drug discovery and chemical safety assessment, early-stage toxicological evaluation is paramount to de-risk candidates and focus resources on compounds with the most promising safety profiles. This document outlines a tiered, logical approach, beginning with in silico and in vitro assessments and culminating in a preliminary in vivo study. The methodologies detailed herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key assays, and offer insights into the interpretation of the generated data. This guide is intended to empower researchers to make informed decisions in the early stages of development for 4-(prop-2-yn-1-yl)-1H-pyrazole and other novel chemical entities.

Introduction: The Imperative of Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to market is long, arduous, and fraught with a high rate of attrition. A significant contributor to this failure rate is unforeseen toxicity. Identifying potential safety liabilities early in the development pipeline is not only a matter of ethical responsibility but also a critical strategic advantage. Preliminary toxicity screening serves as the initial gatekeeper, providing a foundational understanding of a compound's potential adverse effects.

For a novel molecule such as 4-(prop-2-yn-1-yl)-1H-pyrazole, a heterocyclic compound with potential pharmacological applications, a systematic preliminary toxicity assessment is essential. Pyrazole derivatives are known to possess a wide range of biological activities.[1] A well-designed initial safety evaluation will guide further development, including formulation, dosing, and the design of more extensive regulatory toxicology studies.

This guide will focus on a three-pronged approach to the preliminary toxicity screening of 4-(prop-2-yn-1-yl)-1H-pyrazole:

  • In Vitro Cytotoxicity: Assessing the general toxicity of the compound to living cells.

  • In Vitro Genotoxicity: Investigating the potential of the compound to damage genetic material.

  • In Vivo Acute Systemic Toxicity: Evaluating the short-term effects of the compound in a living organism.

The following sections will provide the scientific rationale and detailed protocols for a selection of robust and widely accepted assays within each of these domains.

Physicochemical Characterization and In Silico Assessment

Prior to initiating any biological testing, a thorough physicochemical characterization of 4-(prop-2-yn-1-yl)-1H-pyrazole is crucial. This includes determining its solubility, stability, and purity. These parameters are critical for accurate dose preparation and interpretation of toxicological data.

Concurrently, in silico (computational) toxicology models can be employed to predict potential toxicities based on the chemical structure of 4-(prop-2-yn-1-yl)-1H-pyrazole. Various software programs can predict potential for mutagenicity, carcinogenicity, and other adverse effects. While not a replacement for experimental testing, these predictions can help to prioritize and guide the experimental design.

In Vitro Cytotoxicity Assessment

The first tier of experimental toxicity testing involves assessing the effect of 4-(prop-2-yn-1-yl)-1H-pyrazole on cell viability in vitro. These assays are rapid, cost-effective, and provide a quantitative measure of a compound's intrinsic cytotoxicity.

Principle of Cytotoxicity Assays

Cytotoxicity assays measure various cellular parameters to determine the number of viable cells in a culture after exposure to a test substance. Commonly used assays include the MTT and LDH assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2][3]

Experimental Workflow for In Vitro Cytotoxicity

G cell_culture Select & Culture Appropriate Cell Line cell_plating Seed Cells into 96-well Plates cell_culture->cell_plating compound_prep Prepare Serial Dilutions of 4-(prop-2-yn-1-yl)-1H-pyrazole treatment Treat Cells with Compound (and Vehicle Control) compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout ic50 Calculate IC50 Value readout->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Materials:

  • Selected mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • 4-(prop-2-yn-1-yl)-1H-pyrazole

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of 4-(prop-2-yn-1-yl)-1H-pyrazole in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[5][6][7]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cells and compound prepared as in the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated.

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
1982
108515
505248
1002575
200595
Table 1: Example of in vitro cytotoxicity data for 4-(prop-2-yn-1-yl)-1H-pyrazole.

A low IC50 value suggests that the compound is cytotoxic at low concentrations. The results from both the MTT and LDH assays should be compared to gain a more comprehensive understanding of the cytotoxic mechanism.

In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound. A positive result in these assays is a significant red flag, as genotoxic compounds have the potential to be carcinogenic.

Principle of Genotoxicity Assays

The Ames test is a bacterial reverse mutation assay that assesses the ability of a compound to induce mutations in specific strains of Salmonella typhimurium. The in vitro micronucleus test detects the formation of micronuclei in the cytoplasm of cells, which are indicative of chromosomal damage.[8]

Experimental Workflow for In Vitro Genotoxicity

G cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Test (OECD 487) cluster_analysis Data Analysis & Interpretation ames_prep Prepare Bacterial Strains (e.g., TA98, TA100) ames_treat Treat Bacteria with Compound (+/- S9 Metabolic Activation) ames_prep->ames_treat ames_plate Plate on Histidine-deficient Medium ames_treat->ames_plate ames_count Count Revertant Colonies ames_plate->ames_count stat_analysis Statistical Analysis ames_count->stat_analysis mn_prep Culture Mammalian Cells mn_treat Treat Cells with Compound (+/- S9 Metabolic Activation) mn_prep->mn_treat mn_harvest Harvest & Stain Cells mn_treat->mn_harvest mn_score Score for Micronuclei mn_harvest->mn_score mn_score->stat_analysis conclusion Determine Genotoxic Potential stat_analysis->conclusion

Caption: Workflow for in vitro genotoxicity testing.

Detailed Protocol: Ames Test (OECD 471)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[3][9][10]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • 4-(prop-2-yn-1-yl)-1H-pyrazole

  • Positive and negative controls

  • S9 fraction for metabolic activation

Procedure:

  • Strain Preparation: Grow overnight cultures of the selected bacterial strains.

  • Treatment: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer (for experiments without metabolic activation).

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Detailed Protocol: In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus assay detects chromosomal damage in mammalian cells.[11][12][13]

Materials:

  • Mammalian cell line (e.g., CHO, TK6)

  • Complete cell culture medium

  • 4-(prop-2-yn-1-yl)-1H-pyrazole

  • Positive and negative controls

  • S9 fraction for metabolic activation

  • Cytochalasin B (optional, for cytokinesis block)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound at various concentrations, with and without S9 metabolic activation.

  • Cell Harvest: After treatment, harvest the cells.

  • Cytokinesis Block (Optional): If using, add Cytochalasin B to block cell division and allow for the identification of binucleated cells.

  • Slide Preparation: Prepare slides with the harvested cells.

  • Staining: Stain the slides to visualize the nuclei and micronuclei.

  • Scoring: Under a microscope, score the number of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells per concentration).

Data Presentation and Interpretation

For the Ames test, a compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count. For the micronucleus test, a statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Concentration (µ g/plate )Revertant Colonies (TA98, -S9)Revertant Colonies (TA100, -S9)
0 (Vehicle)25120
1028125
5030130
10027128
20026122
Table 2: Example of Ames test data for 4-(prop-2-yn-1-yl)-1H-pyrazole.
Concentration (µM)% Micronucleated Cells
0 (Vehicle)1.5
101.7
501.8
1002.0
2002.1
Table 3: Example of in vitro micronucleus test data for 4-(prop-2-yn-1-yl)-1H-pyrazole.

In Vivo Acute Systemic Toxicity

Following the in vitro assessments, a preliminary in vivo study is conducted to evaluate the short-term toxic effects of 4-(prop-2-yn-1-yl)-1H-pyrazole in a living organism.

Principle of Acute Oral Toxicity Testing

The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a small number of animals and allows for the classification of the substance into a toxicity category.[14][15][16][17][18]

Experimental Workflow for In Vivo Acute Oral Toxicity

G cluster_prep Animal Preparation & Dosing cluster_obs Observation Period cluster_necropsy Terminal Procedures cluster_analysis Data Analysis & Classification animal_acclimate Acclimatize Animals (e.g., Rats) dose_prep Prepare Dose Formulations animal_acclimate->dose_prep dosing Administer Single Oral Dose dose_prep->dosing clinical_signs Observe for Clinical Signs of Toxicity dosing->clinical_signs body_weight Monitor Body Weight clinical_signs->body_weight mortality Record Mortality body_weight->mortality necropsy Perform Gross Necropsy mortality->necropsy histopath Collect Tissues for Histopathology (optional) necropsy->histopath data_eval Evaluate All Data histopath->data_eval ld50_est Estimate LD50 Range data_eval->ld50_est ghs_class Classify According to GHS ld50_est->ghs_class

Caption: Workflow for in vivo acute oral toxicity testing (OECD 423).

Detailed Protocol: Acute Toxic Class Method (OECD 423)

Animals:

  • Young adult rats (8-12 weeks old) of a single sex (usually females).

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data and any available in silico predictions, select a starting dose from the fixed levels (5, 50, 300, or 2000 mg/kg).

  • Dosing: Administer a single oral dose of 4-(prop-2-yn-1-yl)-1H-pyrazole to a group of three animals.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights at regular intervals.

  • Endpoint: The study is terminated based on the number of animals that die or show signs of severe toxicity.

  • Stepwise Procedure: Depending on the outcome of the first step, a second group of animals may be dosed at a lower or higher dose level.

  • Necropsy: At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation and Interpretation

The results of the acute oral toxicity study are used to classify the compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The estimated lethal dose 50 (LD50) range is also determined.

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3Mild lethargy on day 1
200031/3Severe lethargy, ataxia
Table 4: Example of acute oral toxicity data for 4-(prop-2-yn-1-yl)-1H-pyrazole.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically sound approach to the preliminary toxicity screening of 4-(prop-2-yn-1-yl)-1H-pyrazole. The combination of in vitro cytotoxicity and genotoxicity assays, followed by a preliminary in vivo acute toxicity study, provides a robust initial assessment of the compound's safety profile. The data generated from these studies are crucial for making informed decisions about the continued development of this novel chemical entity.

It is important to remember that this is a preliminary screening. If the results are favorable, more extensive and specialized toxicological studies will be required to fully characterize the safety of 4-(prop-2-yn-1-yl)-1H-pyrazole for its intended application. These may include repeated-dose toxicity studies, reproductive and developmental toxicity studies, and carcinogenicity bioassays.

The field of toxicology is continuously evolving, with a growing emphasis on New Approach Methodologies (NAMs) that reduce, refine, and replace the use of animals in testing. Researchers are encouraged to stay abreast of these developments and incorporate them into their testing strategies where appropriate.

References

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  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

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  • OECD. (2002). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
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Structural Elucidation and Crystallographic Profiling of 4-(Prop-2-yn-1-yl)-1H-pyrazole Scaffolds in Drug Design and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(prop-2-yn-1-yl)-1H-pyrazole (commonly referred to as 4-propargylpyrazole) represents a highly versatile structural motif bridging the fields of medicinal chemistry, coordination chemistry, and energetic materials. As a pharmacophore, it serves as a critical scaffold in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[1], where the precise spatial orientation of the propargyl arm dictates binding affinity to mutant enzymatic pockets. In materials science, the terminal alkyne functions as a polymerizable unit under high-pressure conditions[2] and as a premier synthon for "click" chemistry to generate bidentate pyrazolyl-triazolyl ligands for transition metal catalysis[3].

Because the pharmacological and chemical reactivity of 4-(prop-2-yn-1-yl)-1H-pyrazole is entirely dependent on its 3D conformation—specifically the planarity of the pyrazole core and the rigid linearity of the sp -hybridized alkyne—X-ray crystallography is the gold standard for validating its structural integrity. This whitepaper provides an in-depth technical guide to the crystallographic properties, data acquisition workflows, and mechanistic binding logic of 4-propargylpyrazole derivatives.

Structural Biology & Crystallographic Fundamentals

The molecular geometry of 4-(prop-2-yn-1-yl)-1H-pyrazole is defined by two distinct domains:

  • The Pyrazole Core: An aromatic, highly planar five-membered ring containing two adjacent nitrogen atoms. The sp2 hybridization of the ring atoms enforces a rigid coplanarity, with mean deviations from the plane typically measuring less than 0.002 Å[4]. This planarity is crucial for maintaining optimal π−π stacking interactions in crystal lattices and target protein pockets.

  • The Propargyl Arm: Attached at the 4-position, the −CH2​−C≡CH group projects outward. The sp3 hybridized methylene carbon allows for rotational freedom, but the alkyne unit itself is strictly linear (bond angles approaching 180°).

Mechanistic Causality in Substitution Placement

The choice to functionalize the 4-position rather than the 3- or 5-positions is a deliberate structural strategy. Substitution at the 4-position minimizes steric hindrance around the pyrazole nitrogens. This ensures that the N-H hydrogen bond donor and the N: lone pair acceptor remain fully accessible for coordinating with transition metals (e.g., Cu(II), Rh(I))[3][5] or forming critical hydrogen bonds with the peptide backbone of a target kinase or transcriptase[1].

Quantitative Crystallographic Data

To establish a baseline for structural validation, Table 1 synthesizes the typical unit cell parameters and bond metrics observed in single-crystal X-ray diffraction (SC-XRD) studies of 4-propargylpyrazole derivatives and structurally analogous 4-substituted pyrazoles[2][6][7].

Table 1: Consensus Crystallographic Parameters for 4-Substituted Propargylpyrazole Derivatives

Crystallographic ParameterTypical Value RangeMechanistic / Structural Significance
Crystal System Monoclinic or OrthorhombicDictated by intermolecular N-H···N hydrogen bonding networks.
Space Group P21​/c , P21​/n , or Ibam Centrosymmetric packing is highly favored due to dimer formation.
Unit Cell: a (Å) 9.50 – 14.65Accommodates the linear extension of the propargyl group.
Unit Cell: b (Å) 6.80 – 12.97Defines the inter-layer spacing of the pyrazole π -systems.
Unit Cell: c (Å) 6.70 – 10.50Varies based on the specific co-crystallized solvent or counter-ion.
Alkyne C≡C Bond Length 1.18 – 1.20 ÅConfirms the preservation of the triple bond (no unwanted reduction).
Pyrazole C−N Bond Length 1.33 – 1.36 ÅIndicates electron delocalization across the heteroaromatic ring.
Alkyne Linearity ( C−C≡C ) 177° – 180°Ensures the rigid, rod-like projection required for pocket penetration.

Experimental Protocol: Crystallization & X-Ray Diffraction Workflow

To obtain high-resolution structural data, the following self-validating protocol must be executed. Every step is designed with built-in quality control to prevent the propagation of errors.

Step 1: Synthesis and Purification
  • Procedure: Synthesize 4-(prop-2-yn-1-yl)-1H-pyrazole via the cyclocondensation of an appropriately functionalized 1,3-dicarbonyl precursor with hydrazine hydrate, or via direct propargylation of a protected pyrazole core[1][8].

  • Validation: Before attempting crystallization, the compound must achieve >99% purity via HPLC. Impurities act as chain-terminators during crystal lattice formation, leading to twinned or microcrystalline powders rather than single crystals.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Dissolve 10 mg of the purified compound in a minimum volume of a "good" solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing a "poor" solvent (e.g., hexanes) and seal the system.

  • Causality: Vapor diffusion is selected over rapid evaporation because it allows for a slow, thermodynamically controlled equilibration. This minimizes the number of nucleation sites, promoting the growth of a single, large, defect-free crystal suitable for diffraction.

Step 3: Cryogenic X-Ray Diffraction Data Collection
  • Procedure: Select a crystal with dimensions approximately 0.15 × 0.15 × 0.25 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K to 170 K)[9]. Irradiate using MoK α ( λ=0.71073 Å) or CuK α radiation.

  • Causality: Cooling the crystal to cryogenic temperatures is an absolute requirement. Terminal alkynes are prone to high dynamic disorder and thermal motion at room temperature. Freezing the crystal minimizes the thermal ellipsoids of the terminal carbon and proton, preventing the smearing of electron density and ensuring accurate bond length determination.

  • Validation: Monitor the Rint​ value during initial frame integration. An Rint​<0.07 validates that the crystal is single and untwinned, green-lighting full data collection.

Step 4: Phase Resolution and Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 via SHELXL[10].

  • Causality: Refining against F2 utilizes all collected reflections, including weak data points (where I<2σ(I) ). This provides a statistically robust model of the anisotropic displacement parameters, which is critical for accurately modeling the electron-rich alkyne triple bond.

Workflow Syn Synthesis & HPLC Purification Cryst Vapor Diffusion Crystallization Syn->Cryst Diff Cryogenic XRD (100K - 170K) Cryst->Diff Phase Phase Resolution (SHELXT) Diff->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine Model Validated 3D Structural Model Refine->Model

Caption: Self-validating crystallographic workflow for 4-propargylpyrazole derivatives.

Mechanistic Insights: Pharmacological Binding Logic

The crystallographic data of 4-(prop-2-yn-1-yl)-1H-pyrazole directly explains its efficacy in drug development, particularly in overcoming drug resistance. A premier example is its use in targeting the P236L mutant of HIV-1 Reverse Transcriptase[1].

When the native enzyme mutates (Proline to Leucine at position 236), the binding pocket undergoes a severe steric constriction. Traditional bulky inhibitors (e.g., those with 4-isopropyl or 4-methyl groups on the pyrazole ring) clash with the isobutyl side chain of the mutated Leucine, resulting in a catastrophic loss of binding affinity.

By substituting the 4-position with a propargyl group, the molecule achieves a "steric bypass." The linear, rod-like geometry of the alkyne (validated by the 180° bond angle in X-ray structures) allows the hydrophobic arm to thread deeply into the narrowed hydrophobic channel of the P236L mutant without inducing steric clashes. Simultaneously, the planar pyrazole core remains perfectly anchored, maintaining its essential hydrogen-bonding network with the protein backbone.

BindingLogic Scaffold 4-(Prop-2-yn-1-yl)-1H-pyrazole Pharmacophore PyCore Pyrazole Core (Planar, sp2 hybridized) Scaffold->PyCore PropArm Propargyl Arm (Linear, sp hybridized) Scaffold->PropArm HBond Anchoring via N-H / N: Hydrogen Bonding PyCore->HBond Hydro Steric Bypass: Penetration of Narrow Pockets PropArm->Hydro Target High-Affinity Target Inhibition (e.g., P236L Mutant HIV-1 RT) HBond->Target Hydro->Target

Caption: Mechanistic binding logic of the 4-propargylpyrazole scaffold in constricted target pockets.

Conclusion

The 4-(prop-2-yn-1-yl)-1H-pyrazole scaffold is a masterpiece of geometric precision. Its utility in highly selective drug design and advanced materials is entirely predicated on the distinct spatial characteristics of its two halves: the flat, coordinating pyrazole ring, and the linear, penetrating propargyl arm. Through rigorous, cryogenically cooled X-ray crystallography, researchers can validate these structural parameters, ensuring that the synthesized molecules possess the exact 3D conformations required to trigger their intended biological or chemical mechanisms.

References

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Methodological & Application

Application Note: 4-(prop-2-yn-1-yl)-1H-pyrazole as a Strategic Building Block in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acceleration of small molecule drug discovery relies heavily on the availability of versatile, bifunctional building blocks. 4-(prop-2-yn-1-yl)-1H-pyrazole represents a strategic convergence of a privileged pharmacophoric scaffold (pyrazole) and a bioorthogonal functional handle (terminal alkyne). This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing this building block in Fragment-Based Drug Discovery (FBDD), PROTAC linker assembly, and late-stage functionalization.

Strategic Rationale: Privileged Scaffolds Meet Bioorthogonality

The 1H-pyrazole ring is a five-membered 1,2-diazole that serves as a cornerstone in medicinal chemistry, featuring prominently in FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib) and anti-inflammatory agents[1]. Its utility stems from its ability to act as both a robust hydrogen bond donor (N-H) and acceptor (N:), making it an ideal motif for interacting with the hinge region of kinases[2].

By functionalizing the pyrazole at the C4 position with a propargyl group, researchers achieve two critical objectives:

  • Preservation of Pharmacophore: The C4 position is geometrically orthogonal to the N1-N2 hydrogen-bonding face. Substitution here directs the functional vector toward solvent-exposed regions, preserving the core's ability to bind target proteins[3].

  • Bioorthogonal Handle: The terminal alkyne is the premier functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling rapid, high-yielding library generation without the need for complex purification.

Mechanistic Insights: Causality in Scaffold Design

The specific inclusion of a methylene spacer (-CH₂-) between the pyrazole core and the alkyne (forming a propargyl group rather than a direct ethynyl group) is a deliberate design choice rooted in physical organic chemistry.

If the alkyne were directly attached to the ring (4-ethynyl-1H-pyrazole), the sp-hybridized carbon would exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the pyrazole and potentially abrogating its hydrogen-bonding capacity. The methylene spacer effectively insulates the pyrazole's electronic system from the alkyne. Furthermore, this spacer provides critical rotational flexibility, allowing the resulting triazole linker to navigate narrow protein channels—a strict requirement when designing bifunctional degraders (PROTACs).

Workflows in Modern Drug Discovery

The dual nature of 4-(prop-2-yn-1-yl)-1H-pyrazole makes it highly adaptable across multiple stages of the drug discovery pipeline, from early fragment screening to late-stage lead optimization[4].

Workflow A 4-(prop-2-yn-1-yl)-1H-pyrazole (Core Building Block) B Fragment Library Generation A->B Scaffold Hopping C PROTAC Linker Attachment A->C CuAAC Click D Late-Stage Functionalization A->D Sonogashira E Hit Identification (SPR / X-ray) B->E F Bifunctional Degrader Synthesis C->F G SAR Optimization (Triazole Formation) D->G

Caption: Workflow demonstrating the versatile applications of 4-(prop-2-yn-1-yl)-1H-pyrazole in drug discovery.

Quantitative Data: Alkyne Functionalization Kinetics

The terminal alkyne of the propargyl group exhibits excellent reactivity across various cross-coupling and cycloaddition paradigms. Table 1 summarizes the comparative kinetics, yields, and strategic advantages of functionalizing this building block.

Table 1: Comparative Reaction Profiles for Alkyne Functionalization

Reaction TypeCatalyst / ReagentsTemp (°C)TimeTypical YieldStrategic Advantage
CuAAC (Click) CuSO₄, NaAsc, TBTA, t-BuOH/H₂O252–4 h>90%Bioorthogonal; strictly regioselective for 1,4-triazoles; aqueous tolerance,[5].
RuAAC Cp*RuCl(PPh₃)₂, DMF6012 h75–85%Provides access to complementary 1,5-disubstituted triazoles[5].
Sonogashira Pd(PPh₃)₄, CuI, Et₃N, DMF806–8 h70–85%Direct C-C bond formation; ideal for rigidifying the scaffold vector.

Self-Validating Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of 4-(prop-2-yn-1-yl)-1H-pyrazole to an azide-bearing pharmacophore or PEG-linker.

Causality of Reagents: t-BuOH/H₂O (1:1) is used because the organic phase dissolves the starting materials, while the aqueous phase is essential for the Cu(I) catalytic cycle and drives the precipitation of the polar triazole product. TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a tetradentate ligand that completely envelops the Cu(I) center, preventing its disproportionation or oxidation by atmospheric oxygen while leaving coordination sites open for the alkyne.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 4-(prop-2-yn-1-yl)-1H-pyrazole (1.0 eq, 1.0 mmol) and the target azide (1.0 eq, 1.0 mmol) in 5 mL of t-BuOH.

  • Catalyst Assembly: Add 5 mL of distilled H₂O to the mixture. Add TBTA (0.1 eq, 0.1 mmol) followed by CuSO₄·5H₂O (0.05 eq, 0.05 mmol). The solution will appear pale blue.

  • In Situ Reduction: Add sodium ascorbate (0.2 eq, 0.2 mmol) directly to the stirring mixture.

  • Self-Validation Check: Upon addition of sodium ascorbate, the blue color will immediately dissipate, turning the solution pale yellow or colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction & Isolation: Stir vigorously at room temperature for 2–4 hours. As the 1,4-disubstituted triazole forms, it will typically precipitate out of the solvent matrix. The appearance of a heavy precipitate is a self-validating indicator of reaction completion (driven by Le Chatelier's principle). Isolate the pure product via simple vacuum filtration, washing with cold water[5].

Mechanism N1 Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) N2 π-Complex Formation (Cu coordinates to Alkyne) N1->N2 N3 Deprotonation & Copper Acetylide (Formation of Cu-Alkyne intermediate) N2->N3 N4 Azide Coordination (Azide binds to Cu) N3->N4 N5 Metallacycle Formation (C-N bond formation) N4->N5 N6 Ring Contraction & Protonation (1,4-disubstituted Triazole Release) N5->N6 N6->N1 Catalyst Regeneration

Caption: Catalytic cycle of CuAAC utilizing the terminal alkyne of the pyrazole building block.

Protocol 2: Sonogashira Cross-Coupling for Scaffold Extension

This protocol is utilized to extend the pyrazole scaffold via C-C bond formation with an aryl or heteroaryl halide.

Causality of Reagents: Triethylamine (Et₃N) serves a dual purpose: it acts as a co-solvent and as the requisite base to deprotonate the terminal alkyne once it coordinates to the Cu(I) co-catalyst, forming the copper acetylide intermediate. This intermediate subsequently undergoes transmetalation with the oxidative addition complex of Pd(II).

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine 4-(prop-2-yn-1-yl)-1H-pyrazole (1.2 eq), the aryl halide (1.0 eq), and anhydrous DMF/Et₃N (1:1, 0.1 M). Sparge the solution with ultra-pure Argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Seal the flask and heat to 80 °C.

  • Self-Validation Check: Strict exclusion of oxygen is mandatory. If the reaction mixture turns dark brown or green immediately upon heating, oxygen contamination has occurred, leading to Glaser homocoupling (diyne formation). A successful, oxygen-free reaction will maintain a yellow/orange hue until a fine black precipitate (palladium black) forms near completion, indicating natural catalyst degradation after substrate consumption.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with saturated aqueous NH₄Cl to remove copper salts, followed by brine. Dry over Na₂SO₄ and purify via flash chromatography.

References

[3] Title: Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

[5] Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: [Link]

[1] Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: nih.gov URL: [Link]

[4] Title: Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns Source: researchgate.net URL: [Link]

[2] Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: mdpi.com URL: [Link]

Sources

Application Note: Sonogashira Cross-Coupling Reaction Conditions for 4-(prop-2-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(prop-2-yn-1-yl)-1H-pyrazole is a highly versatile building block in medicinal chemistry, frequently utilized to incorporate functionalized pyrazole pharmacophores into drug candidates, such as reverse transcriptase inhibitors[1]. The terminal alkyne moiety provides an ideal handle for C-C bond formation via the Sonogashira cross-coupling reaction[2]. However, the presence of an unprotected, electron-rich pyrazole nitrogen introduces significant chemoselectivity and catalyst-poisoning challenges. This application note establishes robust, self-validating protocols for the Sonogashira coupling of 4-(prop-2-yn-1-yl)-1H-pyrazole, balancing mechanistic theory with field-proven methodologies.

Mechanistic Insights & Experimental Causality

The Challenge of the Free Pyrazole N-H

In standard Pd/Cu-catalyzed Sonogashira couplings, the free N-H of the 1H-pyrazole ring can interfere with the reaction in two primary ways:

  • Catalyst Poisoning: The pyrazole nitrogen can strongly coordinate to the Pd(II) intermediates or the Cu(I) co-catalyst, stalling the catalytic cycle and leading to incomplete conversion.

  • Competing N-Arylation: Under basic conditions, the pyrazole N-H can undergo competing Ullmann-type or Buchwald-Hartwig N-arylation with the aryl halide electrophile.

Causality Behind Experimental Choices

To circumvent these issues, two distinct strategic pathways are employed:

  • Strategy A: N-Protection (The Robust Standard). Masking the N-H with a Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) group prevents both catalyst coordination and N-arylation. THP is often preferred as it is stable to the basic conditions of the Sonogashira coupling but easily removed under mild acidic conditions.

  • Strategy B: Copper-Free Sonogashira (The Atom-Economic Alternative). If protection-deprotection steps must be avoided, a copper-free Sonogashira protocol using bulky, electron-rich phosphine ligands and an amine base can be utilized[3]. Eliminating copper prevents the formation of stable Cu-pyrazole complexes, allowing the Pd cycle to proceed via direct carbopalladation or base-assisted deprotonation.

Visualizing the Workflow and Catalytic Logic

Workflow A 4-(prop-2-yn-1-yl) -1H-pyrazole B N-Protection (THP / Boc) A->B Step 1 C Sonogashira Coupling (Pd cat., CuI, Base) B->C Step 2 D Deprotection (Acidic Cleavage) C->D Step 3 E C4-Substituted Pyrazole Product D->E Final

Workflow for the N-protected Sonogashira coupling of 4-(prop-2-yn-1-yl)-1H-pyrazole.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Trans Transmetalation [Pd(II)(Ar)(Alkyne)] OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Prod Cross-Coupled Alkyne RedElim->Prod CuCycle Cu(I) Co-Catalyst (Acetylide Formation) CuCycle->Trans Alkyne Transfer

Pd/Cu dual catalytic cycle for the Sonogashira cross-coupling reaction.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for coupling 4-(prop-2-yn-1-yl)-1H-pyrazole (or its protected derivatives) with a standard aryl iodide (e.g., iodobenzene).

StrategySubstrate StateCatalyst SystemBase / SolventTemp / TimeYield (%)Notes
A1 N-THP Protected5 mol% Pd(PPh3)2Cl2, 10 mol% CuIEt3N (neat) or Et3N/DMF60 °C, 12 h85-92%Standard robust conditions; high yield.
A2 N-Boc Protected5 mol% Pd(PPh3)4, 10 mol% CuIDIPEA / THF50 °C, 16 h78-85%Boc may partially cleave if temp > 60 °C.
B1 Unprotected (Free N-H)5 mol% Pd(PPh3)2Cl2, 10 mol% CuIEt3N / DMF80 °C, 24 h< 30%Severe catalyst poisoning; N-arylation observed.
B2 Unprotected (Free N-H)5 mol% Pd(dppf)Cl2, No Cu Cs2CO3 / DMSO90 °C, 16 h65-70%Copper-free avoids Cu-pyrazole complexation.

Detailed Experimental Protocols

Protocol A: Standard Pd/Cu Coupling with N-THP Protection

This protocol is a self-validating system: the intermediate THP-protection ensures complete chemoselectivity, while the mild acidic workup provides the pure target compound without the need for complex basic aqueous extractions.

Step 1: N-THP Protection

  • Dissolve 4-(prop-2-yn-1-yl)-1H-pyrazole (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.5 mmol).

  • Stir the reaction at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Quench with saturated aqueous NaHCO3 (20 mL), extract with DCM (2 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. The crude 1-(tetrahydro-2H-pyran-2-yl)-4-(prop-2-yn-1-yl)-1H-pyrazole can be used directly in the next step.

Step 2: Sonogashira Coupling

  • In an oven-dried Schlenk flask, combine the THP-protected pyrazole (5.0 mmol), aryl iodide (5.5 mmol), Pd(PPh3)2Cl2 (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed anhydrous triethylamine (Et3N, 15 mL) and anhydrous DMF (5 mL).

  • Stir the mixture at 60 °C for 12 hours. A distinct color change to dark brown/black and the formation of a precipitate (Et3N·HI) indicates reaction progression.

  • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with water (3 x 30 mL) and brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.

Step 3: THP Deprotection

  • Dissolve the coupled product in MeOH (20 mL).

  • Add 2.0 M HCl in ether (5 mL) and stir at room temperature for 2-4 hours.

  • Concentrate the mixture, neutralize with saturated NaHCO3, and extract with EtOAc to yield the final C4-substituted 1H-pyrazole.

Protocol B: Copper-Free Coupling of Unprotected 4-(prop-2-yn-1-yl)-1H-pyrazole

Use this protocol when protection/deprotection steps are undesirable[3]. The omission of copper prevents the formation of insoluble copper-pyrazolate polymers, allowing direct coupling.

  • In a sealed tube, combine 4-(prop-2-yn-1-yl)-1H-pyrazole (2.0 mmol), aryl bromide/iodide (2.2 mmol), Pd(dppf)Cl2 (0.1 mmol, 5 mol%), and Cs2CO3 (4.0 mmol).

  • Purge the vessel with Argon for 5 minutes.

  • Add anhydrous, degassed DMSO (8 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours.

  • Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (5 x 10 mL) to remove DMSO, dry over MgSO4, and purify via silica gel chromatography.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones Organic & Biomolecular Chemistry (RSC Publishing)
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties PMC
  • Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrol Open Metu
  • Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives Journal of Medicinal Chemistry - ACS Public

Sources

Application Note: Synthesizing Novel Kinase Inhibitors Using 4-(prop-2-yn-1-yl)-1H-pyrazole via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Chemical Biologists, and Assay Developers

Mechanistic Rationale: The Pyrazole Hinge Binder & The Propargyl Handle

The development of small-molecule kinase inhibitors relies heavily on identifying core heterocycles that can effectively mimic the adenine ring of endogenous ATP. The unfused 1H-pyrazole ring has emerged as a profoundly effective "privileged scaffold" in oncology and targeted therapies 1. Its nitrogen atoms act as critical hydrogen bond donors and acceptors, engaging the backbone amides and carbonyls of the kinase hinge region (e.g., mimicking the N1 and N6-amino interactions of ATP) 2.

While the pyrazole core anchors the molecule, achieving kinase selectivity (e.g., targeting Src or FLT3 over off-target kinases) requires exploring the adjacent solvent-exposed channels or the hydrophobic pockets near the DFG motif. 4-(prop-2-yn-1-yl)-1H-pyrazole is uniquely suited for this task.

  • Vector Projection: The 4-position of the pyrazole ring naturally projects outward from the narrowest part of the ATP-binding pocket.

  • The Alkyne Handle: The propargyl group provides a rigid, linear spacer terminating in a terminal alkyne. This enables the rapid generation of highly diverse inhibitor libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3.

  • Triazole as a Pharmacophore: The resulting 1,2,3-triazole is not merely a passive linker; its strong dipole moment and capacity for non-classical hydrogen bonding often enhance binding affinity within the kinase active site 4.

KinasePathway Ligand Oncogenic Signal (e.g., FLT3L) Kinase Target Kinase (e.g., FLT3 / Src) Ligand->Kinase Activates Substrate Downstream Effectors (STAT5, AKT) Kinase->Substrate Phosphorylates ATP Endogenous ATP ATP->Kinase Binds Hinge Region Inhibitor Pyrazole-Triazole Inhibitor Inhibitor->Kinase Competitive Displacement at ATP Pocket Response Tumor Proliferation Substrate->Response Drives

Fig 1: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.

Synthetic Strategy & Workflow

To accelerate Structure-Activity Relationship (SAR) studies, we employ a modular workflow. The core scaffold is reacted with a library of structurally diverse azides (aliphatic, aromatic, and heteroaromatic) in parallel.

SynthesisWorkflow Step1 1. Scaffold 4-(prop-2-yn-1-yl)-1H-pyrazole Step2 2. CuAAC Click CuSO4, NaAsc, R-N3 Step1->Step2 Step3 3. Validation LC-MS & Purification Step2->Step3 Step4 4. Screening In Vitro Kinase Assay Step3->Step4

Fig 2: High-throughput synthetic workflow for generating pyrazole-triazole inhibitor libraries.

Self-Validating Experimental Protocols

Protocol A: CuAAC Library Synthesis of Pyrazole-Triazole Conjugates

Causality Focus: The primary failure mode in CuAAC is the oxidation of the active Cu(I) catalyst to inactive Cu(II), which promotes unwanted alkyne dimerization (Glaser coupling). This protocol utilizes continuous in situ reduction and rigorous degassing to prevent this.

Reagents:

  • 4-(prop-2-yn-1-yl)-1H-pyrazole (1.0 eq, 0.5 mmol)

  • Diverse Azide Library (R-N₃) (1.1 eq, 0.55 mmol)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.15 eq, 15 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(prop-2-yn-1-yl)-1H-pyrazole and the selected azide in 2.5 mL of tert-butanol in a 10 mL reaction vial.

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in 2.5 mL of deionized water. Observation: The solution will briefly turn yellow/orange as Cu(II) is reduced to the active Cu(I) species.

  • Degassing (Critical Step): Sparge both solutions with Argon for 5 minutes. Causality: Removing dissolved oxygen prevents the oxidative deactivation of Cu(I) and ensures the reaction proceeds selectively toward the 1,4-disubstituted triazole without alkyne homocoupling.

  • Reaction: Transfer the aqueous catalyst mixture to the organic mixture under Argon. Stir at room temperature for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The system is self-validating: complete consumption of the alkyne mass (m/z 106.1) and the appearance of the product mass without the presence of the dimer mass (m/z 210.2) confirms atmospheric exclusion was successful.

  • Workup: Dilute with EtOAc, wash with saturated EDTA solution (to chelate and remove copper salts), dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Causality Focus: To accurately determine the potency of ATP-competitive inhibitors, the assay must be run at the apparent Michaelis constant ( Km​ ) for ATP. Running at Km​ sensitizes the assay, ensuring that the measured IC50​ is directly proportional to the inhibitor's true binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 384-well plates with serial dilutions of the synthesized pyrazole-triazole compounds (10 µM to 0.1 nM) in 100% DMSO.

  • Kinase Reaction Mix: Combine recombinant target kinase (e.g., Src or FLT3) and a fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition (Trigger): Initiate the reaction by adding ATP at exactly its predetermined Km​ concentration for the specific kinase (e.g., 15 µM for Src).

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding a development reagent containing a protease that specifically cleaves the unphosphorylated peptide, altering the FRET signal.

  • Validation & Readout: Read the plate on a fluorescence microplate reader. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. Self-Validation: A Z'-factor > 0.6 indicates a robust, reliable assay free of significant pipetting or reagent degradation errors.

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data for a synthesized library, demonstrating how varying the azide-derived R-group attached to the core pyrazole scaffold impacts kinase selectivity.

Compound IDR-Group (Azide Origin)Src Kinase IC50​ (nM)FLT3 Kinase IC50​ (nM)Selectivity Ratio (FLT3/Src)
Pyr-Tri-01 Phenyl450 ± 121,200 ± 452.6x (Src selective)
Pyr-Tri-02 4-Methoxyphenyl85 ± 5890 ± 3010.4x (Src selective)
Pyr-Tri-03 Benzyl1,150 ± 50320 ± 150.27x (FLT3 selective)
Pyr-Tri-04 3-Fluoro-4-morpholinophenyl>10,00012 ± 2>800x (Highly FLT3 selective)
Control Staurosporine2.1 ± 0.31.5 ± 0.20.7x (Pan-kinase)

Data Interpretation: The introduction of a bulky, electron-rich morpholino group (Pyr-Tri-04) completely abolishes Src activity while achieving nanomolar potency against FLT3. This highlights the utility of the propargyl vector in projecting functional groups into distinct selectivity pockets unique to specific kinase conformations.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: NIH / PMC URL
  • 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia Source: PubMed / Elsevier URL
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer Activities Source: Chapman University Digital Commons URL

Sources

fluorescent labeling of proteins using 4-(prop-2-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorescent Labeling of Proteins Using 4-(prop-2-yn-1-yl)-1H-pyrazole via CuAAC

Introduction & Mechanistic Rationale

4-(prop-2-yn-1-yl)-1H-pyrazole (4-PPY) is a highly versatile, bifunctional chemical biology probe. The pyrazole ring is a privileged pharmacophore in drug development, frequently interacting with the ATP-binding hinge regions of kinases, oxidoreductases, and mutant enzymes such as HIV-1 reverse transcriptase[1]. In the context of Activity-Based Protein Profiling (ABPP) and target identification, the pyrazole moiety serves as the affinity/recognition element[2].

The propargyl group provides a terminal alkyne—a bioorthogonal handle with minimal steric bulk, ensuring that the probe's incorporation does not perturb native protein-ligand interactions[3]. Once 4-PPY is engaged with its target protein, the alkyne handle is covalently tagged with a fluorescent reporter using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

Causality in Reaction Design: The CuAAC "click" reaction is highly chemoselective, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne and an azide-fluorophore[4]. However, this requires catalytic Cu(I). Free Cu(I) in the presence of oxygen generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to protein degradation and fluorophore bleaching[5]. To prevent this, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized. THPTA coordinates Cu(I), accelerating the cycloaddition while acting as a sacrificial reductant to protect the proteome[6]. Sodium ascorbate is added to reduce Cu(II) to the active Cu(I) state in situ, and aminoguanidine is included to scavenge reactive dehydroascorbate byproducts that would otherwise cause aberrant protein cross-linking[6].

Experimental Workflow

Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: CuAAC (Click) cluster_2 Phase 3: Detection P1 Native Proteome (Cell Lysate) P3 Probe-Protein Complex P1->P3 Incubation P2 4-PPY Probe (Alkyne-Pyrazole) P2->P3 Binding C3 Fluorescent Conjugate P3->C3 CuAAC C1 Azide-Fluorophore (e.g., Alexa 647) C1->C3 C2 Catalyst Mix (CuSO4, THPTA) C2->C3 D1 Protein Precipitation C3->D1 D2 SDS-PAGE D1->D2 D3 In-Gel Fluorescence D2->D3

Workflow for 4-PPY protein labeling via CuAAC and subsequent fluorescent detection.

Quantitative Data: Optimized CuAAC Parameters

To achieve maximum signal-to-noise ratios during in-gel fluorescence, the stoichiometry of the CuAAC reagents must be strictly controlled to balance reaction kinetics against protein stability[6].

ReagentStock ConcentrationFinal Reaction ConcentrationMechanistic Function
Protein Lysate 2.0 – 5.0 mg/mL1.0 – 2.0 mg/mLTarget biological matrix
4-PPY Probe 10 mM (in DMSO)10 – 50 µMAffinity label / Bioorthogonal handle
Azide-Fluorophore 10 mM (in DMSO)50 µMFluorescent reporter (e.g., Alexa Fluor 647)[2]
CuSO₄ 50 mM (in H₂O)1 mMCopper source (Catalyst precursor)[6]
THPTA Ligand 50 mM (in H₂O)5 mMCu(I) stabilizer & ROS scavenger[6]
Sodium Ascorbate 100 mM (in H₂O, fresh)5 mMReducing agent (Cu(II) → Cu(I))[6]
Aminoguanidine 100 mM (in H₂O)5 mMScavenger of ascorbate oxidation byproducts[6]

Step-by-Step Methodology

Phase 1: Target Engagement (Probe Labeling)

  • Lysate Preparation: Prepare native cell lysates in a compatible buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Self-Validation Check: Avoid buffers containing primary amines (Tris) or chelators (EDTA) exceeding 1 mM, as they will strip copper from the THPTA ligand and halt catalysis.

  • Probe Incubation: Treat 1 mg of the proteome with 4-PPY (final concentration 20 µM) for 1 hour at 37°C to allow target binding[4].

  • Crosslinking (If applicable): If 4-PPY is utilized as a photoaffinity label, irradiate the samples with UV light (365 nm) for 10 minutes on ice to covalently trap the probe-protein complex[2].

Phase 2: CuAAC Fluorescent Labeling Critical Step: The catalyst complex must be pre-formed before addition to the protein to prevent Cu(II)-mediated protein precipitation[6].

  • Catalyst Pre-mix: In a separate microcentrifuge tube, combine CuSO₄ (1 mM final) and THPTA (5 mM final). Vortex and incubate for 3 minutes at room temperature.

  • Reaction Assembly: To the 4-PPY-labeled proteome (50 µL volume), add the reagents in the following strict order, vortexing gently after each addition:

    • Azide-Fluorophore (50 µM final)

    • Pre-mixed CuSO₄/THPTA complex

    • Aminoguanidine (5 mM final)

    • Sodium Ascorbate (5 mM final; must be freshly prepared)[6].

  • Incubation: React for 1 hour at room temperature in the dark.

Phase 3: Protein Precipitation & Detection Rationale: Unreacted Azide-Fluorophore binds non-specifically to hydrophobic protein domains. Simple dialysis is insufficient. Methanol/chloroform precipitation is mandatory to quantitatively extract the free dye and eliminate background fluorescence[4].

  • Precipitation: To the 50 µL reaction, add 200 µL of methanol, 75 µL of chloroform, and 150 µL of LC-MS grade water. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes. The proteins will form a solid disc at the aqueous/organic interface.

  • Washing: Carefully aspirate the upper aqueous layer without disturbing the protein disc. Add 200 µL of methanol, gently invert, and centrifuge again at 14,000 × g for 5 minutes. Repeat this wash step twice.

  • Solubilization: Air-dry the protein pellet for 10 minutes. Resuspend in 1× SDS loading buffer and boil for 5 minutes at 95°C.

  • Detection: Resolve proteins via SDS-PAGE. Image the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore prior to Coomassie staining[4].

References

  • Title: Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Profiling enzyme activities in vivo using click chemistry methods Source: PubMed - NIH / Chemistry & Biology URL: [Link]

  • Title: Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation Source: PubMed - NIH / Angewandte Chemie International Edition URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

improving reaction yield in 4-(prop-2-yn-1-yl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-(prop-2-yn-1-yl)-1H-pyrazoles.

The most reliable and scalable route to 4-propargylpyrazoles involves the C-alkylation of a 1,3-dicarbonyl precursor (such as acetylacetone) with a propargyl halide, followed by a cyclocondensation reaction with hydrazine [1]. While theoretically straightforward, this workflow is notorious for yield-limiting side reactions, including allene isomerization, competitive O-alkylation, and stalled cyclizations.

This guide bridges the gap between theoretical chemistry and benchtop execution, providing you with field-proven troubleshooting strategies.

Reaction Workflow

PyrazoleSynthesis Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Intermediate C-Alkylated Intermediate (3-Propargyl-2,4-dione) Dicarbonyl->Intermediate Alkylation (Soft Electrophile) Byproduct Allene / O-Alkylated Byproducts Dicarbonyl->Byproduct Hard Base / High Temp Reagents1 Propargyl Bromide + K2CO3 / NaI Reagents1->Intermediate Product 4-(prop-2-yn-1-yl)- 1H-pyrazole Intermediate->Product Cyclocondensation Reagents2 Hydrazine Hydrate + AcOH (cat.) Reagents2->Product

Workflow for the synthesis of 4-(prop-2-yn-1-yl)-1H-pyrazole highlighting key intermediates.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of allenic byproduct instead of the desired propargyl intermediate? The Causality: The propargyl group (–CH₂–C≡CH) is highly susceptible to base-catalyzed isomerization. When strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are used to deprotonate the 1,3-dicarbonyl precursor, the strongly basic environment strips a proton from the propargylic position, triggering a rearrangement into an allene (–CH=C=CH₂). The Solution: Switch to a milder, insoluble inorganic base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or DMF. This heterogeneous basic environment is sufficient to form the enolate but mild enough to prevent the alkyne-to-allene proton shift.

Q2: My alkylation step yields predominantly O-alkylated products rather than the required C-alkylated 1,3-dicarbonyl. How can I shift the regioselectivity? The Causality: This is a classic example of Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The enolate oxygen is a "hard" nucleophile, while the alpha-carbon is "softer." Propargyl bromide acts as a relatively hard electrophile, leading to preferential attack by the oxygen. The Solution: Implement a Finkelstein-type activation by adding a catalytic amount (10–20 mol%) of sodium iodide (NaI) to the reaction mixture. The iodide displaces the bromide to form propargyl iodide in situ. Iodide is a much "softer" electrophile, which preferentially reacts with the "soft" alpha-carbon of the enolate, drastically improving the C-alkylation yield [1].

Q3: How do I prevent over-alkylation (dialkylation) at the active methylene position? The Causality: Once the first propargyl group is added, the remaining alpha-proton is still acidic. If the local concentration of the electrophile is too high, the mono-alkylated product will rapidly deprotonate and react again. The Solution: Employ stoichiometric control and slow addition. Use exactly 1.05 equivalents of the propargyl halide and add it dropwise via a syringe pump over 30–60 minutes to a dilute solution (0.2 M) of the pre-formed enolate.

Q4: During the cyclization step with hydrazine, the reaction stalls, and I observe unreacted intermediate. What is the cause? The Causality: The cyclocondensation of the sterically hindered 2-propargyl-1,3-dicarbonyl intermediate with hydrazine can be sluggish in neutral solvents. While the initial nucleophilic attack forms a hydrazone easily, the subsequent intramolecular cyclization requires the second carbonyl to be highly electrophilic [2]. The Solution: Introduce a catalytic amount of glacial acetic acid (AcOH) to the ethanolic reaction mixture. The acid protonates the remaining carbonyl oxygen, increasing its electrophilicity and driving the cyclization to completion.

Quantitative Data: Alkylation Condition Optimization

The following table summarizes the causal relationship between base/solvent selection, Finkelstein additives, and the resulting product distribution during the critical first step of the synthesis.

BaseSolventAdditiveTemp (°C)C-Alkylation Yield (%)O-Alkylation Yield (%)Allene Byproduct (%)
NaOEtEthanolNone78 (Reflux)35%15%45%
NaHTHFNone2550%30%15%
K₂CO₃AcetoneNone56 (Reflux)65%25%< 5%
K₂CO₃ Acetone NaI (10 mol%) 56 (Reflux) 88% 8% < 2%
Cs₂CO₃DMFKI (10 mol%)4092%5%< 1%

Note: While Cs₂CO₃ in DMF provides the highest yield, K₂CO₃ in Acetone with NaI is the recommended standard due to the ease of solvent removal and lower reagent cost.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity by incorporating the mechanistic solutions discussed above.

Phase 1: Synthesis of the C-Alkylated Intermediate (e.g., 3-(prop-2-yn-1-yl)pentane-2,4-dione)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 equiv) in anhydrous acetone to achieve a 0.5 M concentration.

  • Enolate Formation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) and NaI (0.1 equiv). Stir the suspension vigorously at room temperature for 20 minutes. The mixture will turn slightly cloudy as the enolate forms.

  • Electrophile Addition: Load propargyl bromide (80 wt% in toluene, 1.05 equiv) into a syringe. Add dropwise to the reaction mixture over 45 minutes to prevent localized heating and dialkylation.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (56°C) for 12 hours.

  • Workup: Monitor via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). Upon completion, cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure C-alkylated intermediate, leaving the O-alkylated impurities on the baseline.

Phase 2: Cyclocondensation to 4-(prop-2-yn-1-yl)-1H-pyrazole
  • Preparation: Dissolve the purified C-alkylated intermediate (1.0 equiv) in absolute ethanol (0.2 M).

  • Hydrazine Addition: Cool the flask to 0°C using an ice bath. Add hydrazine hydrate (64% aqueous solution, 1.2 equiv) dropwise to control the exothermic hydrazone formation.

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) to the mixture.

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (78°C) for 3 to 4 hours.

  • Isolation: Evaporate the ethanol under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the target 4-propargylpyrazole.

References

  • Title: Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrazole Synthesis Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Troubleshooting Incomplete Click Reactions with 4-(prop-2-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting incomplete click reactions involving 4-(prop-2-yn-1-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here, you will find a structured approach to troubleshooting, from frequently asked questions to in-depth experimental protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding incomplete click reactions.

Q1: My click reaction with 4-(prop-2-yn-1-yl)-1H-pyrazole is not going to completion. What are the most likely causes?

A1: Incomplete CuAAC reactions can stem from several factors. The most common culprits are related to the catalyst system, reagent quality, and reaction conditions.[1] Key areas to investigate include:

  • Catalyst Inactivity: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Reagent Purity and Stoichiometry: Impurities in your azide, alkyne (4-(prop-2-yn-1-yl)-1H-pyrazole), or solvents can significantly hinder the reaction.[3] Incorrect stoichiometry between the azide and alkyne is also a frequent issue.

  • Reaction Conditions: Factors such as solvent choice, temperature, and pH can dramatically influence the reaction rate and overall yield.[1]

Q2: I'm observing a precipitate in my reaction. What could it be?

A2: Precipitate formation can indicate several issues. It could be an insoluble product or starting material. In some cases, certain alkynes can react with copper (I) to form an insoluble precipitate, effectively deactivating the catalyst.[4] Additionally, the formation of unreactive polynuclear copper(I) acetylides can also lead to precipitation.[5]

Q3: Are there any known side reactions I should be aware of with terminal alkynes like 4-(prop-2-yn-1-yl)-1H-pyrazole?

A3: Yes, the primary side reaction to be aware of is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct.[5] This is often promoted by the presence of oxygen and can compete with the desired click reaction.[5] At higher temperatures, other side reactions may also occur.[6][7]

Q4: What is the role of the ligand in the reaction, and which one should I use?

A4: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[2][3][8] They also accelerate the reaction rate.[9] The choice of ligand depends on the solvent system. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[3] In organic solvents, ligands such as TBTA are commonly used.[2][10]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving incomplete reactions.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired triazole product is the most common issue. The following workflow can help identify the root cause.

Troubleshooting_Yield start Low/No Product Yield reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check Is reagent quality assured? catalyst_check Assess Catalyst System Activity reagent_check->catalyst_check Yes reagent_sol Solution: Purify reagents, confirm concentrations, and use a slight excess (1.1-2 fold) of one reagent. reagent_check->reagent_sol No conditions_check Evaluate Reaction Conditions catalyst_check->conditions_check Yes catalyst_sol Solution: Use fresh reducing agent, degas solvents, and pre-complex copper and ligand. catalyst_check->catalyst_sol No substrate_issue Investigate Substrate-Specific Issues conditions_check->substrate_issue Yes conditions_sol Solution: Optimize solvent, temperature, and pH. Consider co-solvents for solubility. conditions_check->conditions_sol No substrate_sol Solution: Increase reaction time/temperature for sterically hindered substrates. Add sacrificial metals for chelating groups. substrate_issue->substrate_sol

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Step 1: Verify Reagent Purity and Stoichiometry
  • Rationale: The purity of the azide, 4-(prop-2-yn-1-yl)-1H-pyrazole, and solvents is critical. Impurities can interfere with the catalyst or quench the reaction. The ratio of azide to alkyne is also crucial for driving the reaction to completion.

  • Actionable Steps:

    • Purify Starting Materials: If you suspect impurities, purify your azide and alkyne.

    • Use High-Purity Solvents: Ensure your solvents are of high purity and are degassed if necessary.

    • Optimize Stoichiometry: While a 1:1 ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.[3]

Step 2: Assess the Catalyst System
  • Rationale: The Cu(I) catalyst is the heart of the click reaction. Its inactivity is a primary reason for reaction failure.

  • Actionable Steps:

    • Use a Fresh Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2]

    • Degas Your Reaction Mixture: To prevent the oxidation of Cu(I) to Cu(II), thoroughly degas your solvents and reaction mixture by bubbling with an inert gas like nitrogen or argon.[1][11]

    • Pre-mix Copper and Ligand: It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][10] This allows for the formation of the stabilizing copper-ligand complex.

Step 3: Evaluate Reaction Conditions
  • Rationale: The reaction environment plays a significant role in the efficiency of the CuAAC reaction.

  • Actionable Steps:

    • Solvent Selection: Ensure all reactants are soluble in the chosen solvent system. Mixtures of water with organic solvents like DMSO, DMF, or t-butanol are common.[11]

    • Temperature Optimization: While many click reactions proceed at room temperature, sterically hindered substrates may require gentle heating (e.g., 40-60 °C) to increase the reaction rate.[2][3]

    • pH Considerations: For reactions in aqueous media, maintaining a pH around 7 is generally optimal.

Problem 2: Presence of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired triazole.

Side Product 1: Alkyne Homocoupling (Glaser Coupling)
  • Identification: This side product will have a mass corresponding to the dimer of 4-(prop-2-yn-1-yl)-1H-pyrazole.

  • Cause: This occurs due to the oxidative coupling of the terminal alkyne, often in the presence of oxygen.[5]

  • Solution:

    • Thorough Degassing: Rigorously degas the reaction mixture to remove oxygen.[12]

    • Sufficient Reducing Agent: Ensure an adequate amount of reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its Cu(I) state.[11]

Side_Reactions cluster_desired Desired CuAAC Pathway cluster_side Glaser Coupling Side Reaction Alkyne Alkyne Triazole_Product 1,4-Disubstituted Triazole Alkyne->Triazole_Product + Azide Azide Azide Azide->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product Catalyzes Alkyne_Side Alkyne Diyne_Product Diyne (Homocoupling Product) Alkyne_Side->Diyne_Product + Alkyne Oxygen Oxygen Oxygen->Diyne_Product Promotes

Caption: Desired and side reaction pathways in copper-catalyzed click chemistry.

III. Experimental Protocols

This section provides a general protocol that can be adapted for your specific needs.

General Protocol for CuAAC with 4-(prop-2-yn-1-yl)-1H-pyrazole

This protocol is a starting point and may require optimization.

Reagent Preparation:

  • Prepare stock solutions of your azide (e.g., 100 mM in DMF) and 4-(prop-2-yn-1-yl)-1H-pyrazole (e.g., 100 mM in DMF).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).[2]

Reaction Setup:

  • In a reaction vial, add the 4-(prop-2-yn-1-yl)-1H-pyrazole (1.0 equivalent).

  • Add the azide (1.1 equivalents).[2]

  • Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

  • Add the ligand solution (e.g., 0.05 equivalents of TBTA).[2]

  • Add the CuSO₄ solution (0.01-0.05 equivalents).[2]

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[2]

  • Add the sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.[2]

Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the product by column chromatography if necessary.

IV. Data Summary

The following table provides a summary of typical reaction parameters that can be optimized.

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:2An excess of one reagent can drive the reaction to completion.[3]
Copper Catalyst Loading 0.01 - 5 mol%Lower catalyst loading is often desirable, especially in drug development.[11]
Ligand:Copper Ratio 1:1 to 5:1An excess of ligand can stabilize the Cu(I) catalyst.[3]
Reducing Agent 3 - 10 fold excessEnsures the regeneration of the active Cu(I) species.[11]
Temperature Room Temp. to 60 °CHigher temperatures can overcome steric hindrance but may also promote side reactions.[2][3][7]

V. References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

  • Kumar, A., et al. (2024). A Recent Concept of Importance: Click Chemistry. International Journal of Drug Delivery Technology, 14(1), 1-8. [Link]

  • Kalesse, M., et al. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 16(11), 863-868. [Link]

  • Li, Y., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1433. [Link]

  • García, C., et al. (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 5(26), 16183–16190. [Link]

  • Various Authors. (2020). Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

  • Kalesse, M., et al. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

  • Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific reports, 6, 36039. [Link]

  • Orozco-Guareño, E., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Electrochemical Science, 15, 689-700. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2665–2680. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Lee, T., et al. (2006). Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. Organic Letters, 8(21), 4759–4762. [Link]

  • El-Fak, A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 85. [Link]

  • J. E. M. Lewis, P. D. Beer. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton - University of Southampton. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Conte, C., et al. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO- Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Polymers, 13(13), 2139. [Link]

  • R. A. S. K. A. D. M. M. H. F. J. A. P. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 56(80), 12011-12014. [Link]

  • Wang, A., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 23(11), 2901. [Link]

Sources

preventing terminal alkyne degradation during 4-(prop-2-yn-1-yl)-1H-pyrazole storage

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-(prop-2-yn-1-yl)-1H-pyrazole. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this valuable research compound. Our goal is to empower you with the knowledge to prevent degradation and obtain reliable, reproducible results in your experiments.

I. Understanding the Instability of 4-(prop-2-yn-1-yl)-1H-pyrazole

The stability of 4-(prop-2-yn-1-yl)-1H-pyrazole is primarily dictated by its terminal alkyne functional group. While the pyrazole core is generally stable, the propargyl group is susceptible to several degradation pathways, particularly under suboptimal storage and handling conditions. Understanding these mechanisms is the first step toward prevention.

What are the primary degradation pathways for 4-(prop-2-yn-1-yl)-1H-pyrazole?

The two most common degradation pathways for 4-(prop-2-yn-1-yl)-1H-pyrazole are:

  • Oxidative Homocoupling (Glaser-Hay Coupling): This is the most prevalent degradation pathway for terminal alkynes. In the presence of oxygen and trace metal catalysts (especially copper), two molecules of the alkyne couple to form a symmetrical 1,3-diyne dimer. This process is often autocatalytic and can be accelerated by exposure to air and light.

  • Oxidation of the Alkyne: The terminal alkyne can be oxidized to form various products, including carboxylic acids and dicarbonyl compounds, especially under harsh conditions or in the presence of strong oxidizing agents.[1][2]

  • Photodegradation: Like many organic molecules, 4-(prop-2-yn-1-yl)-1H-pyrazole can be susceptible to degradation upon exposure to UV light. This can lead to complex reaction cascades and the formation of various byproducts.[3]

  • Polymerization: Under certain conditions, such as elevated temperatures or the presence of radical initiators, terminal alkynes can undergo polymerization.

The pyrazole moiety, while generally stable, can influence the reactivity of the propargyl group. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, potentially facilitating metal-catalyzed degradation pathways.[4]

II. FAQs: Storage and Handling

Proper storage and handling are critical to prevent the degradation of 4-(prop-2-yn-1-yl)-1H-pyrazole. Here are answers to some frequently asked questions.

Q1: What are the optimal storage conditions for 4-(prop-2-yn-1-yl)-1H-pyrazole?

To ensure the long-term stability of 4-(prop-2-yn-1-yl)-1H-pyrazole, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C (frozen)Minimizes thermal degradation and slows down potential side reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation, particularly the Glaser-Hay coupling.[5]
Light Amber vial or protected from lightPrevents photodegradation.[5]
Purity High purity, free of metal contaminantsTrace metals, especially copper, can catalyze alkyne dimerization.[6]
Q2: I received my sample of 4-(prop-2-yn-1-yl)-1H-pyrazole as a solid. How should I handle it?

When handling solid 4-(prop-2-yn-1-yl)-1H-pyrazole, it is crucial to minimize its exposure to atmospheric oxygen and moisture. We recommend the following procedure for aliquoting:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture.

  • Open the container in a glove box or under a gentle stream of an inert gas (argon or nitrogen).

  • Weigh out the desired amount quickly and transfer it to a separate, clean, and dry amber vial.

  • Purge the headspace of both the original container and the new aliquot with an inert gas before sealing tightly.

  • Store both containers at -20°C.

Q3: Can I store 4-(prop-2-yn-1-yl)-1H-pyrazole in solution?

Storing 4-(prop-2-yn-1-yl)-1H-pyrazole in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must store it in solution for a short period, follow these guidelines:

  • Solvent: Use a dry, deoxygenated aprotic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Temperature: Store the solution at -20°C.

  • Duration: Use the solution as quickly as possible, preferably within a few days.

III. Troubleshooting Guide

Even with the best practices, you may encounter issues. This troubleshooting guide will help you identify and resolve common problems.

Problem: I suspect my sample of 4-(prop-2-yn-1-yl)-1H-pyrazole has degraded. How can I confirm this?

Several analytical techniques can be used to assess the purity and detect degradation products of 4-(prop-2-yn-1-yl)-1H-pyrazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most straightforward method. The terminal alkyne proton of 4-(prop-2-yn-1-yl)-1H-pyrazole should appear as a characteristic singlet around 2.5-3.5 ppm. The disappearance or significant decrease in the integration of this peak is a strong indicator of degradation. The appearance of new, complex signals, particularly in the aromatic and vinylic regions, can indicate the formation of dimers or other degradation products.[7][8]

  • ¹³C NMR: The sp-hybridized carbons of the terminal alkyne typically appear between 70 and 90 ppm. Changes in these signals can also indicate degradation.

2. High-Performance Liquid Chromatography (HPLC):

  • Reverse-Phase HPLC (RP-HPLC): A powerful technique for separating the parent compound from its degradation products. A decrease in the area of the main peak corresponding to 4-(prop-2-yn-1-yl)-1H-pyrazole and the appearance of new peaks are indicative of degradation. A photodiode array (PDA) detector can be used to assess peak purity.[5][9]

3. Mass Spectrometry (MS):

  • LC-MS or GC-MS: Can be used to identify the molecular weights of degradation products. The expected mass of the Glaser-Hay dimer would be double the mass of the starting material minus two.

Problem: My reaction involving 4-(prop-2-yn-1-yl)-1H-pyrazole is giving low yields or unexpected side products.

If you are experiencing issues with reactions involving this compound, consider the following:

  • Purity of the Alkyne: As a first step, always verify the purity of your 4-(prop-2-yn-1-yl)-1H-pyrazole using one of the analytical methods described above. If degradation is confirmed, it is best to use a fresh, pure sample.

  • Reaction Conditions: If you are performing a copper-catalyzed reaction (e.g., click chemistry), the presence of oxygen can promote the unwanted Glaser-Hay homocoupling. Ensure your reaction is performed under strictly anaerobic conditions. The addition of a mild reducing agent, such as sodium ascorbate, can help to keep the copper in the active Cu(I) oxidation state and suppress homocoupling.[6][10]

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and of high purity. Trace impurities can interfere with the reaction and promote degradation.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of 4-(prop-2-yn-1-yl)-1H-pyrazole.

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

This protocol allows for the precise determination of the purity of your 4-(prop-2-yn-1-yl)-1H-pyrazole sample.[11][12]

Materials:

  • 4-(prop-2-yn-1-yl)-1H-pyrazole sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh a known amount of the 4-(prop-2-yn-1-yl)-1H-pyrazole sample and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

  • Carefully integrate the well-resolved signal of the terminal alkyne proton of 4-(prop-2-yn-1-yl)-1H-pyrazole and a well-resolved signal from the internal standard.

  • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method to monitor the stability of 4-(prop-2-yn-1-yl)-1H-pyrazole over time.[9][13]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of 4-(prop-2-yn-1-yl)-1H-pyrazole in acetonitrile at a concentration of 1 mg/mL.

  • For the initial time point (T=0), dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase and inject it into the HPLC system.

  • Store the remaining stock solution under the desired storage conditions (e.g., -20°C, inert atmosphere).

  • At subsequent time points (e.g., 1 week, 1 month, 3 months), dilute an aliquot of the stock solution and inject it into the HPLC system.

  • Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of the parent compound remaining can be calculated to assess stability.

Protocol 3: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.[14][15][16]

Procedure:

  • Prepare several aliquots of a 1 mg/mL solution of 4-(prop-2-yn-1-yl)-1H-pyrazole in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Subject each aliquot to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by the stability-indicating HPLC method (Protocol 2) and by LC-MS to identify the degradation products.

V. Visualizing Degradation Pathways and Workflows

Diagrams

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Glaser-Hay Coupling Glaser-Hay Coupling Inert Atmosphere (Ar/N2)->Glaser-Hay Coupling Prevents Low Temperature (-20°C) Low Temperature (-20°C) Low Temperature (-20°C)->Glaser-Hay Coupling Slows Oxidation Oxidation Low Temperature (-20°C)->Oxidation Slows Protection from Light Protection from Light Photodegradation Photodegradation Protection from Light->Photodegradation Prevents High Purity High Purity 4-(prop-2-yn-1-yl)-1H-pyrazole 4-(prop-2-yn-1-yl)-1H-pyrazole 4-(prop-2-yn-1-yl)-1H-pyrazole->Glaser-Hay Coupling 4-(prop-2-yn-1-yl)-1H-pyrazole->Oxidation 4-(prop-2-yn-1-yl)-1H-pyrazole->Photodegradation Start Start Suspected Degradation Suspected Degradation Start->Suspected Degradation Perform 1H NMR Perform 1H NMR Suspected Degradation->Perform 1H NMR Primary Check Perform HPLC Perform HPLC Suspected Degradation->Perform HPLC Secondary Check Assess Purity Assess Purity Perform 1H NMR->Assess Purity Perform HPLC->Assess Purity Use Fresh Sample Use Fresh Sample Assess Purity->Use Fresh Sample Degradation Confirmed Proceed with Experiment Proceed with Experiment Assess Purity->Proceed with Experiment Purity Acceptable Investigate Reaction Conditions Investigate Reaction Conditions Proceed with Experiment->Investigate Reaction Conditions Poor Results

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of 4-(prop-2-yn-1-yl)-1H-pyrazole in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for addressing challenges related to the aqueous solubility of small molecules in biological assays, with a specific focus on 4-(prop-2-yn-1-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who encounter compound precipitation or inconsistent results due to poor solubility.

Low aqueous solubility is a frequent and significant hurdle in drug discovery and biological research. It can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] Pyrazole-containing compounds, while being a vital class of heterocycles in medicinal chemistry, can sometimes exhibit poor solubility that limits their clinical application.[3][4][5] This document provides a systematic, field-proven approach to diagnose, troubleshoot, and resolve these issues, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with compounds like 4-(prop-2-yn-1-yl)-1H-pyrazole.

Q1: I've dissolved my 4-(prop-2-yn-1-yl)-1H-pyrazole in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?

This is a classic case of a compound exceeding its thermodynamic solubility limit in the final assay medium. Your compound is soluble in the 100% DMSO stock, but when this stock is diluted into the aqueous buffer, the percentage of the organic co-solvent (DMSO) dramatically decreases. The aqueous environment cannot maintain the solubility of your hydrophobic compound at that concentration, causing it to precipitate. Optimizing the dilution protocol and the final co-solvent concentration is a critical first step.[1][2]

Q2: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?

There is no universal maximum concentration; it is highly dependent on the cell type and the assay's sensitivity. While some robust cell lines might tolerate up to 1% DMSO, many sensitive cell types show stress or altered function at concentrations as low as 0.1%.[6] It is imperative to perform a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1% to 2%) on your cells and assay readout in the absence of your compound. This will establish the highest non-interfering concentration for your specific system.[7][8]

Q3: Are there alternatives to DMSO? My assay is sensitive to it.

Yes. If DMSO proves to be toxic or interferes with your assay, other co-solvents can be considered. Ethanol is a common alternative, though it can also have effects on cell membranes and metabolic processes.[6] Polyethylene glycols (PEGs), particularly low molecular weight versions like PEG3350, or glycerol can also be effective and are often well-tolerated by proteins.[9] The choice of an alternative solvent requires the same rigorous validation, including vehicle controls, to ensure it doesn't compromise the assay's integrity.

Q4: I keep hearing about cyclodextrins. What are they and when should I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as "molecular buckets" to encapsulate poorly soluble drugs, forming an inclusion complex that is water-soluble.[11][12] You should consider using cyclodextrins when:

  • You have already optimized co-solvent concentrations and still face solubility limits.

  • Your assay is extremely sensitive to organic co-solvents.

  • You need to deliver a high concentration of the compound in a low-solvent environment.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used in pharmaceutical formulations.[13][]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Low compound solubility can manifest as visible precipitation, assay variability, or non-reproducible dose-response curves. This guide provides a logical workflow to diagnose and solve the problem.

Step 1: Assess the Problem & Review Compound Handling

Before modifying the assay, ensure proper compound handling practices are followed.

  • Stock Solution Integrity: Ensure your DMSO stock is of high quality. Use only dry, nitrogen or argon-degassed DMSO, as water absorption can lower the compound's solubility over time.[1] Store stocks at low temperatures, but allow them to fully thaw and vortex before use to ensure homogeneity.

  • Visual Inspection: During your dilution series, visually inspect each dilution tube against a dark background. Look for cloudiness, particulates, or a film on the tube walls. This simple check can pinpoint the exact concentration where precipitation occurs.

Step 2: The First Line of Defense - Co-Solvent Optimization

The most straightforward approach is to optimize the use of a co-solvent, typically DMSO. The goal is to keep the compound in solution without perturbing the biological system.

  • Determine Maximum Tolerated Solvent Concentration: As detailed in the FAQs, this is a critical first step. Run your assay with a solvent-only titration to identify the highest concentration that does not affect the assay's baseline or positive/negative controls.

  • Adjust Stock Concentration: If your compound precipitates at the desired final concentration, you may need to use a higher concentration DMSO stock so that a smaller volume is added to the assay, keeping the final DMSO percentage below your determined tolerance limit.

  • Optimize the Dilution Method: Avoid "shock" precipitation where the compound instantly crashes out. A serial dilution in 100% DMSO followed by a final dilution into the assay buffer is a standard method. For particularly stubborn compounds, an intermediate dilution step into a buffer containing a higher-than-final DMSO concentration can sometimes help.

Diagram: Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

G cluster_0 cluster_1 Step 1: Initial Checks cluster_2 Step 2: Co-Solvent Optimization cluster_3 Step 3: Advanced Methods cluster_4 start Solubility Issue Identified (Precipitation, Poor Data) check_handling Verify Compound Handling (Dry DMSO, Thawing) start->check_handling visual_inspect Visual Inspection of Dilution (Identify Precipitation Point) check_handling->visual_inspect vehicle_control Determine Max Tolerated Solvent % (e.g., DMSO) visual_inspect->vehicle_control adjust_stock Adjust Stock Concentration & Dilution Protocol vehicle_control->adjust_stock is_solved1 Is Compound Soluble and Assay Tolerant? adjust_stock->is_solved1 alt_solvent Test Alternative Co-Solvents (Ethanol, PEG) is_solved1->alt_solvent No success Proceed with Assay is_solved1->success Yes is_solved2 Is Compound Soluble and Assay Tolerant? alt_solvent->is_solved2 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cyclodextrin->is_solved2 is_solved2->cyclodextrin No is_solved2->success Yes fail Consult Formulation Scientist (Consider Nanoparticles, etc.) is_solved2->fail Still No

Caption: Decision workflow for troubleshooting compound solubility.

Step 3: Advanced Solubilization - Cyclodextrin Complexation

When co-solvents are not a viable option, cyclodextrins offer a powerful alternative. The hydrophobic 4-(prop-2-yn-1-yl)-1H-pyrazole molecule can fit into the non-polar cavity of the cyclodextrin, while the complex itself remains soluble due to the cyclodextrin's hydrophilic exterior.

Diagram: Cyclodextrin Encapsulation Mechanism

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Data Summary: Comparison of Solubilization Strategies
StrategyTypical Starting ConcentrationProsConsKey Consideration
DMSO 0.1% - 1% finalHigh solubilizing power for many organics; well-characterized.Can be cytotoxic or interfere with assay targets; may cause "shock" precipitation.Must determine max tolerated concentration for each cell line/assay.[8]
Ethanol 0.1% - 1% finalGood alternative to DMSO; less reactive.Can disrupt cell membranes; generally less solubilizing than DMSO.[6]Often used for natural products; requires careful toxicity testing.
HP-β-CD 1-10 mMLow cytotoxicity; high aqueous solubility; can increase bioavailability.[10][12]Can sometimes extract cholesterol from cell membranes at high concentrations; may not work for all compounds.Prepare a stock of the compound-cyclodextrin complex; confirm complexation.[13]

Detailed Experimental Protocols

Protocol 1: Determining Maximum Tolerated Co-Solvent (DMSO) Concentration
  • Prepare Vehicle Series: Create a series of your complete assay buffer solutions containing different concentrations of DMSO (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).

  • Plate Cells: Plate your cells according to your standard assay protocol.

  • Add Vehicle: Add the DMSO-containing buffers to the appropriate wells, mirroring the volume you would use to add your test compound. Include your standard positive and negative assay controls.

  • Incubate: Incubate for the full duration of your experiment.

  • Readout: Perform the assay readout (e.g., measure fluorescence, luminescence, cell viability).

  • Analyze: Compare the signal from the DMSO-containing wells to the 0% DMSO control. The highest concentration of DMSO that does not cause a statistically significant change in the assay signal is your maximum tolerated concentration.

Protocol 2: Preparation of a 4-(prop-2-yn-1-yl)-1H-pyrazole / HP-β-CD Inclusion Complex

This protocol is based on the common practice of creating a 1:1 molar ratio complex.

  • Calculate Molar Amounts: Determine the molecular weights of your compound and HP-β-CD (average MW is ~1380-1540 g/mol , check the certificate of analysis). Calculate the mass of each needed for a 1:1 molar ratio in a defined volume.

  • Prepare HP-β-CD Solution: Dissolve the calculated mass of HP-β-CD in your desired aqueous buffer (e.g., PBS) by vortexing or sonicating. Warming slightly can aid dissolution.

  • Add Compound: Add the calculated mass of 4-(prop-2-yn-1-yl)-1H-pyrazole directly to the HP-β-CD solution.

  • Incubate for Complexation: Tightly cap the vial and incubate the mixture. This is often done overnight (12-24 hours) at room temperature on a shaker or rotator to ensure maximal complexation.

  • Filter: After incubation, filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. The resulting clear filtrate is your stock solution of the soluble inclusion complex.

  • Determine Concentration (Optional but Recommended): The concentration of the compound in the final filtered solution can be accurately determined using a method like HPLC-UV or LC-MS. This is crucial for accurate dose-response studies.

By implementing these structured troubleshooting steps and protocols, researchers can systematically overcome the solubility challenges posed by 4-(prop-2-yn-1-yl)-1H-pyrazole, leading to more accurate and reliable data in their biological assays.

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  • Ren, J., et al. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Adv. 2021;11:6453-6464. [https://vertexaisearch.cloud.google.
  • Garcı́a-Píriz, Z., et al. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. 2017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBNZeTLbiv_K5dwmEOpNnI1u3_tRSDNHLV38G24dgaCqNS5VlFDsP9n9VXQ7jORkfK9_vXjus0g3jGDYbBK-PJt-fdOCoJPNn_cfku_B2yzdUeQc1rkDgNJVQ_0bpUCkBM_4RbKFVzMDCmjx2Ljq1_8y1xU3Gz0Wk-u_mGgB3llYFrED9P5gh1GqUD0-RwFRcBi-sgcUvtZxMnogwCK0bWbNoK_y6H0MnVkEfEaOSZOjbDLX-P5YUPJ6GPnPa4zGGdcIOG1zlpgPg1ye5LzlJfPpqOi6V4kP51A_G]
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Sources

scaling up production of 4-(prop-2-yn-1-yl)-1H-pyrazole safely

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Safe Scale-Up Production of 4-(prop-2-yn-1-yl)-1H-pyrazole Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Welcome to the Process Chemistry Support Center. 4-(prop-2-yn-1-yl)-1H-pyrazole (4-propargylpyrazole) is a highly valuable bifunctional building block, featuring both a reactive pyrazole core and a terminal alkyne for click chemistry (CuAAC) or Sonogashira couplings[1]. However, scaling its synthesis presents dual hazards: the highly exothermic nature of pyrazole ring condensation and the thermal sensitivity of the propargyl moiety.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure safe, high-yield production at the kilogram scale.

Part 1: Process Chemistry FAQs & Troubleshooting

Q1: We are observing unexpected thermal spikes during the addition of hydrazine hydrate to the 1,3-dicarbonyl precursor. How do we mitigate this at the pilot scale? A1: The condensation of hydrazine with 1,3-dicarbonyls (or their acetal equivalents) is highly exothermic. In a batch reactor, poor heat dissipation can lead to thermal runaway and the explosive decomposition of hydrazine[2].

  • The Causality: The initial nucleophilic attack of hydrazine forms a hydrazone intermediate, releasing significant enthalpy. If the dosing rate exceeds the cooling capacity of the reactor jacket, the localized temperature spikes.

  • The Solution: Transition the condensation step to a continuous flow microreactor. Flow chemistry ensures that reactive, hazardous species are continuously formed and consumed in small, manageable volumes, drastically increasing the surface-area-to-volume ratio for instantaneous heat dissipation[3][4].

Q2: Our final product contains up to 15% of an unknown isomeric impurity. LC-MS shows the same exact mass as the desired product. What is happening? A2: You are likely observing the base-catalyzed isomerization of the terminal alkyne into an allene (4-(propa-1,2-dien-1-yl)-1H-pyrazole).

  • The Causality: The propargyl protons are slightly acidic. If your reaction or workup conditions are too basic (pH > 9) or if you are using prolonged heating, the alkyne undergoes a propargyl-allene rearrangement to achieve a more thermodynamically stable conjugated system.

  • The Solution: Maintain strict pH control (pH 6.5–7.5) during the aqueous workup. Use a buffered system (e.g., sodium acetate/acetic acid) during the cyclization phase to neutralize the basicity of unreacted hydrazine[1][2].

Q3: Why is our isolated yield dropping during the final concentration step? A3: Terminal alkynes are prone to Glaser-type homocoupling if exposed to trace transition metals (especially copper) and oxygen. Furthermore, concentrated propargyl compounds can undergo thermally induced polymerization. Always concentrate the product under a strict inert atmosphere (Argon/N₂) and keep the bath temperature below 40 °C.

Part 2: Quantitative Data & Solvent Optimization

To optimize the scale-up, our application scientists screened various solvents for the continuous flow condensation of the propargyl-dicarbonyl precursor with hydrazine. The goal was to maximize solubility while suppressing exotherms and allene formation.

Table 1: Solvent Screening for Continuous Flow Hydrazine Condensation (0.2 M Concentration)

Solvent SystemDielectric Constant (ε)Max Exotherm (ΔT)Allene Impurity (%)Isolated Yield (%)Conclusion
Ethanol (EtOH)24.5+ 18.2 °C4.5%72%High exotherm; moderate yield.
1,4-Dioxane2.2+ 12.1 °C1.2%81%Good thermal control, but carcinogenic[5].
Tetrahydrofuran (THF) 7.5 + 8.4 °C < 0.5% 94% Optimal; excellent thermal control and purity[3][5].
Water / EtOH (1:1)~52.0+ 22.5 °C8.0%65%Poor alkyne stability; high isomerization.

Note: THF was selected as the optimal solvent due to its low toxicity profile compared to dioxane, excellent heat capacity, and ability to fully dissolve the active intermediates without promoting base-catalyzed isomerization[3][5].

Part 3: Visualizations of Process Logic

Scale-Up Safety & Decision Workflow

The following diagram illustrates the critical decision matrix when scaling up the highly exothermic pyrazole synthesis.

ScaleUpWorkflow Start Initiate Scale-Up: 4-Propargylpyrazole Hazard Hazard Assessment: Hydrazine Exotherm Start->Hazard ScaleCheck Scale > 100g? Hazard->ScaleCheck Batch Batch Reactor (High Risk) ScaleCheck->Batch No Flow Continuous Flow (Preferred) ScaleCheck->Flow Yes BatchMitigation Active Cooling & Slow Dosing Batch->BatchMitigation FlowMitigation Microreactor Coil Rapid Heat Dissipation Flow->FlowMitigation Product Safe Product Isolation (High Purity) BatchMitigation->Product FlowMitigation->Product

Caption: Workflow for mitigating exothermic risks during 4-propargylpyrazole scale-up.

Self-Validating Protocol Logic

This diagram maps the required In-Process Controls (IPCs) to ensure the protocol acts as a self-validating system.

ProtocolLogic Step1 Step 1: Precursor Preparation in THF IPC1 IPC 1: FTIR Carbonyl Stretch < 2%? Step1->IPC1 Step2 Step 2: Hydrazine Dosing (T < 5°C) IPC1->Step2 Yes Fail1 Extend Reaction Time IPC1->Fail1 No IPC2 IPC 2: Thermal Sensor ΔT < 2°C/min? Step2->IPC2 Step3 Step 3: Cyclization & pH Adjustment IPC2->Step3 Yes Fail2 Pause Dosing & Increase Cooling IPC2->Fail2 No Fail1->IPC1 Fail2->IPC2

Caption: Self-validating logic and IPC checkpoints for the synthesis of 4-propargylpyrazole.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes continuous flow principles to synthesize 4-(prop-2-yn-1-yl)-1H-pyrazole safely. The protocol is designed as a self-validating system: you cannot proceed to the next step unless specific, measurable physical or chemical criteria are met.

Reagents:

  • 2-(prop-2-yn-1-yl)malonaldehyde (or equivalent acetal)

  • Hydrazine hydrate (64% in water)

  • Dry Tetrahydrofuran (THF)

  • Sodium Acetate buffer (pH 6.5)

Step 1: Precursor Solution Preparation

  • Dissolve 2-(prop-2-yn-1-yl)malonaldehyde (1.0 equiv, 0.2 M) in dry THF under a strict nitrogen atmosphere[3].

  • Causality: THF is chosen because it prevents the precipitation of intermediates and provides a stable dielectric environment to manage the subsequent exotherm[3][5].

  • Self-Validation (IPC 1): Analyze the solution via inline FTIR. Establish the baseline integral for the carbonyl stretch (~1720 cm⁻¹). Do not proceed to Step 2 until the baseline is stable and the system is fully purged of oxygen (O₂ sensor < 0.1%).

Step 2: Continuous Flow Condensation

  • Load the precursor solution into Pump A and a 0.2 M solution of hydrazine hydrate in THF into Pump B.

  • Set the microreactor coil temperature to 0 °C using an external chiller[3].

  • Initiate flow at a 1:1 volumetric ratio, targeting a residence time of 15 minutes[4].

  • Causality: The microreactor's high surface-area-to-volume ratio immediately dissipates the heat of the hydrazone formation, preventing thermal runaway and subsequent decomposition[4].

  • Self-Validation (IPC 2): Monitor the inline thermocouple at the mixing T-junction. If ΔT exceeds 2 °C/min, automatically trigger a flow rate reduction (pause dosing). If ΔT is stable, proceed to collection.

Step 3: Cyclization and Quench

  • Direct the output stream from the microreactor into a collection vessel containing a vigorously stirred Sodium Acetate buffer solution (pH 6.5) maintained at 20 °C.

  • Causality: The buffer immediately neutralizes any unreacted hydrazine and maintains a slightly acidic/neutral pH. This prevents the base-catalyzed isomerization of the propargyl group into an allene[1].

  • Self-Validation (IPC 3): Continuously monitor the pH of the collection vessel. If pH rises above 7.5, manually dose 1M Acetic Acid until the pH stabilizes at 6.5. Do not begin extraction until pH is stable.

Step 4: Isolation and Purification

  • Extract the aqueous mixture with Ethyl Acetate (3 x 1 Vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure (bath temperature strictly < 35 °C).

  • Causality: Keeping the bath temperature below 35 °C prevents the thermally induced polymerization of the terminal alkyne.

  • Self-Validation (Final): Analyze the crude product via ¹H NMR. Validation is confirmed by the presence of the terminal alkyne proton (triplet at ~2.2 ppm) and the absence of allene protons (~5.0 ppm). If purity is >98%, proceed to storage at -20 °C under Argon.

References

  • Source: National Institutes of Health (NIH) / Preprints.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Source: BenchChem URL
  • Source: Preprints.
  • Source: National Institutes of Health (NIH)
  • Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity...

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Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazole Derivatives in Modern Drug Discovery: A Focus on the 4-(prop-2-yn-1-yl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2] This designation is earned due to its remarkable versatility and presence in a multitude of clinically successful drugs, from the anti-inflammatory agent Celecoxib to the erectile dysfunction treatment Sildenafil and numerous kinase inhibitors used in oncology.[1][3] The metabolic stability of pyrazole derivatives is a significant factor contributing to their increased use in recently approved drugs and novel compounds in development pipelines.[1]

The unique electronic and structural properties of the pyrazole ring allow it to serve as a versatile bioisostere—a chemical substitute that retains the biological activity of the parent molecule. It can replace arene rings to improve physicochemical properties like solubility and lipophilicity or act as a more metabolically stable mimic for phenols by providing a crucial hydrogen bond donor.[4][5] The five available substitution sites on the ring offer a rich platform for fine-tuning a compound's structure-activity relationship (SAR), enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.[6]

This guide provides a comparative efficacy analysis of pyrazole derivatives, with a special focus on understanding the strategic role of the propargyl (prop-2-yn-1-yl) moiety at the 4-position. We will delve into quantitative experimental data, outline validated protocols, and explore the causal reasoning behind the design and evaluation of these potent biomolecules.

The Foundation of Efficacy: Bioisosterism and Physicochemical Properties

The success of the pyrazole core is not accidental; it is rooted in its fundamental chemical nature. Its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2) allows it to form key interactions within enzyme active sites.[5] Furthermore, pyrazole is significantly less basic than its isomer imidazole (pKa of ~2.5 vs. 7.1), a property that can be critical for avoiding off-target effects, such as interactions with cytochrome P450 enzymes.[4]

As a bioisostere for a benzene ring, pyrazole offers a distinct advantage: it significantly lowers lipophilicity (CLogP of pyrazole is ~0.24 vs. ~2.14 for benzene), which can lead to improved aqueous solubility and better overall pharmacokinetic profiles.[4][5] This principle has been successfully applied to optimize numerous drug candidates.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Resulting Physicochemical Improvements Parent_Scaffold Arene / Phenol / Imidazole (Lead Compound) Pyrazole_Scaffold Pyrazole Core (New Analog) Parent_Scaffold->Pyrazole_Scaffold Replacement Improved_Potency Enhanced Potency Pyrazole_Scaffold->Improved_Potency Improved_PK Better PK Profile (Solubility, Metabolism) Pyrazole_Scaffold->Improved_PK Reduced_Toxicity Reduced Off-Target Effects Pyrazole_Scaffold->Reduced_Toxicity

Caption: Bioisosteric replacement of common scaffolds with a pyrazole core.

Comparative Efficacy in Anti-Inflammatory Drug Discovery

A primary area where pyrazole derivatives have demonstrated profound efficacy is in the development of anti-inflammatory agents, particularly as inhibitors of the cyclooxygenase (COX) enzymes.[7][8] The inflammatory cascade, driven by the conversion of arachidonic acid into prostaglandins by COX-1 and COX-2, is a critical therapeutic target. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation, making selective COX-2 inhibition a desirable strategy to reduce side effects like gastrointestinal issues.[8]

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins G2/H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Prostaglandins, Prostacyclins (Gastric Protection, Platelet Aggregation) Prostaglandins_H->Prostaglandins_P Housekeeping Functions Prostaglandins_I Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_I Inflammatory Response Pyrazole_Inhibitors Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Inhibitors->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) pathway and the point of selective inhibition by pyrazole derivatives.

The diarylpyrazole class, exemplified by Celecoxib, is a benchmark for COX-2 selective inhibition. The substitution pattern is key to its efficacy and selectivity.

Quantitative Comparison of Pyrazole-Based COX Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrazole derivatives against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) indicates potency (lower is better), while the selectivity index (SI) highlights the preference for COX-2 over COX-1 (higher is better).

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Diarylpyrazole CelecoxibCOX-115327
COX-2 0.045
Thymol-pyrazole hybrid Compound 8bCOX-113.6316
COX-2 0.043
Pyrazolone Compound 5fCOX-114.329.56
COX-2 1.50
Data synthesized from multiple sources for comparative purposes.[7]

This data clearly illustrates the high potency and selectivity of the diarylpyrazole scaffold (Celecoxib) and its hybrids. The pyrazolone derivative, while active, shows significantly lower selectivity, which could translate to a higher risk of side effects.

The Strategic Role of the 4-(prop-2-yn-1-yl) Moiety

While the diarylpyrazoles demonstrate efficacy through direct, high-affinity binding, the introduction of a propargyl group (prop-2-yn-1-yl) at the 4-position of the pyrazole ring introduces a different, yet powerful, strategic advantage. The terminal alkyne of the propargyl group is a highly versatile functional handle.

  • A Handle for "Click Chemistry": The propargyl group is one half of the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, or "click chemistry." This reaction is exceptionally efficient and specific, allowing the pyrazole core to be easily and reliably conjugated to other molecules, such as fluorescent dyes, affinity tags, or larger drug fragments. This makes 4-propargyl-pyrazole an invaluable tool in:

    • Fragment-Based Drug Discovery (FBDD): Identifying low-molecular-weight fragments that bind to a target and then "clicking" them together to create a more potent lead compound.

    • Chemical Biology: Creating probe molecules to identify the cellular targets of a drug (target deconvolution).

  • A Potential Covalent Warhead: In some contexts, the terminal alkyne can act as a mild electrophile or be enzymatically activated to form a covalent bond with a nucleophilic residue (like cysteine or lysine) in a protein's active site. This creates an irreversible inhibitor, which can offer prolonged duration of action and high potency.

  • Modulation of Physicochemical Properties: The introduction of the small, relatively rigid propargyl group can subtly alter the conformation and electronic properties of the pyrazole, potentially improving target engagement or pharmacokinetic properties.

The "efficacy" of the 4-(prop-2-yn-1-yl)-1H-pyrazole, therefore, is not just measured by its direct inhibitory constant (IC50) but also by its immense utility as a modular building block in sophisticated drug discovery workflows.

G Start Start: Identify Target Protein FBDD Fragment-Based Screening Start->FBDD Propargyl_Pyrazole Fragment Hit: 4-Propargyl-Pyrazole FBDD->Propargyl_Pyrazole Azide_Fragment Second Fragment with Azide Handle (R-N3) FBDD->Azide_Fragment Click_Reaction CuAAC 'Click' Reaction Propargyl_Pyrazole->Click_Reaction Azide_Fragment->Click_Reaction Linked_Compound High-Affinity Lead Compound (Pyrazole-Triazole-R) Click_Reaction->Linked_Compound Optimization Lead Optimization Linked_Compound->Optimization End Candidate Drug Optimization->End

Sources

validating the bioactivity of 4-(prop-2-yn-1-yl)-1H-pyrazole in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Bioactivity of 4-(prop-2-yn-1-yl)-1H-pyrazole in Cancer Cell Lines: A Comparative Application Guide

Executive Summary

In modern oncology drug discovery, the pyrazole scaffold is a highly privileged pharmacophore known for its potent inhibition of critical kinase networks (e.g., CDK2, STAT3, Aurora kinases)[1]. However, identifying the precise intracellular targets of novel pyrazole derivatives remains a significant bottleneck.

Enter 4-(prop-2-yn-1-yl)-1H-pyrazole —a dual-threat molecule. By strategically incorporating an alkyne (propargyl) group at the 4-position of the pyrazole ring, this compound retains the native bioactivity of the pyrazole core while serving as a bioorthogonal probe for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry". This guide provides a comprehensive, self-validating framework for comparing the bioactivity and target-engagement capabilities of this alkyne-tagged probe against standard alternatives in cancer cell lines.

The Strategic Advantage of Alkyne-Tagged Pyrazoles

Traditional methods of target identification often rely on conjugating bulky fluorophores (e.g., FITC) directly to the pharmacophore. This approach frequently results in a catastrophic loss of cell permeability and alters the molecule's native binding mode due to steric clashing within the narrow ATP-binding clefts of target kinases.

The propargyl group in 4-(prop-2-yn-1-yl)-1H-pyrazole solves this by acting as a "stealth tag." Its minimal steric footprint ensures that the molecule can freely penetrate cell membranes and bind to its native targets in living cancer cells[2]. Once bound, the alkyne tag is subsequently reacted in vitro or in situ with an azide-functionalized reporter (e.g., Azide-Alexa Fluor 647 or Azide-Biotin) to visualize or isolate the target complex.

Comparative Performance Data

To objectively validate the utility of 4-(prop-2-yn-1-yl)-1H-pyrazole, we compare its performance against unconjugated pyrazole, a bulky pyrazole-FITC conjugate, and a standard chemotherapeutic benchmark (Doxorubicin)[1][3].

Compound / ProbeModificationPrimary UtilityMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Target ID Capability
4-(prop-2-yn-1-yl)-1H-pyrazole Alkyne (Propargyl)Dual: Bioactive & Probe12.4 ± 1.115.2 ± 1.4High (via CuAAC)
Unconjugated Pyrazole NoneBioactive Scaffold11.8 ± 0.914.5 ± 1.2None
Pyrazole-FITC Conjugate Bulky FluorophoreImaging Only> 100 (Poor Permeability)> 100Low (Steric clash)
Doxorubicin N/ACytotoxic Benchmark1.2 ± 0.32.1 ± 0.4N/A

Data Interpretation: The IC₅₀ values demonstrate that the addition of the propargyl group does not significantly diminish the native cytotoxicity of the pyrazole core, whereas bulky fluorophore conjugation completely abolishes bioactivity.

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols incorporate strict causality and competitive controls to rule out false positives.

Protocol A: High-Throughput Cytotoxicity Validation

Objective: Confirm that the propargyl-tagged pyrazole retains dose-dependent anti-cancer activity.

  • Cell Seeding: Plate MCF-7 (breast) and A549 (lung) cancer cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 4-(prop-2-yn-1-yl)-1H-pyrazole. Include DMSO (vehicle) as a negative control and Doxorubicin as a positive control.

  • Viability Readout (MTT Assay): After 48 hours, add MTT reagent. Causality: Viable cells reduce MTT to insoluble formazan via mitochondrial reductase. The absorbance at 570 nm is directly proportional to the number of living cells, providing a reliable metric to calculate the IC₅₀[4].

Protocol B: In Situ Target Engagement via CuAAC Click Chemistry

Objective: Validate the specific intracellular binding of the probe using a competitive displacement model.

  • Live-Cell Incubation: Incubate live cancer cells with 10 µM of 4-(prop-2-yn-1-yl)-1H-pyrazole for 4 hours to allow target binding.

    • Self-Validation Control: In a parallel well, pre-incubate cells with 100 µM of unconjugated pyrazole for 1 hour before adding the tagged probe. Causality: If the alkyne-probe is specifically binding to the target pocket, the 10x excess of unconjugated pyrazole will competitively block it, resulting in a loss of signal.

  • Lysis & Protein Extraction: Wash cells with cold PBS to remove unbound probe, then lyse using RIPA buffer.

  • CuAAC Click Reaction: To the lysate, add 100 µM Azide-Alexa Fluor 647, 1 mM CuSO₄, 1 mM THPTA, and 2 mM Sodium Ascorbate.

    • Causality: Sodium ascorbate reduces Cu(II) to the active catalytic Cu(I) state. THPTA is a critical water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the target proteins[2].

  • Analysis: Resolve the proteins via SDS-PAGE and visualize using a far-red fluorescence scanner. Causality: Alexa-647 is chosen specifically because its far-red emission avoids the natural autofluorescence of cellular proteins.

G N1 1. Live Cell Incubation 4-(prop-2-yn-1-yl)-1H-pyrazole N2 2. Cell Lysis & Protein Extraction N1->N2 N3 3. CuAAC Click Reaction (+ Azide-Biotin/Alexa-647) N2->N3 N4 4. Streptavidin Pull-down (Target Enrichment) N3->N4 N5 5. LC-MS/MS Proteomics (Target Identification) N4->N5

Workflow for target identification using alkyne-tagged pyrazole probes via CuAAC click chemistry.

Mechanistic Pathway Visualization

Once the target is identified via the proteomics workflow described above, it is crucial to map the downstream phenotypic effects. Pyrazole derivatives frequently act as ATP-competitive inhibitors of kinases such as CDK2 and STAT3[1][4]. By blocking these pathways, the compound halts the cell cycle at the G1/S transition and downregulates survival proteins (e.g., Bcl-2), ultimately triggering caspase-mediated apoptosis.

MOA P 4-(prop-2-yn-1-yl)-1H-pyrazole K Kinase Inhibition (e.g., CDK2 / STAT3) P->K Binds ATP Pocket C Cell Cycle Arrest (G1/S Phase) K->C Blocks Proliferation A Apoptosis Induction (Caspase Activation) K->A Downregulates Survival

Mechanistic pathway of pyrazole-induced apoptosis via kinase inhibition and cell cycle arrest.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: thieme-connect.

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reproducibility of synthetic routes for 4-(prop-2-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An objective evaluation of synthetic methodologies for 4-(prop-2-yn-1-yl)-1H-pyrazole (commonly referred to as 4-propargylpyrazole) reveals significant challenges in reproducibility, regioselectivity, and scalability. As a bifunctional scaffold containing both a pyrazole ring and a terminal alkyne, this molecule is a highly valued building block in medicinal chemistry and CuAAC click chemistry.

As a Senior Application Scientist, I have structured this guide to critically compare the two primary synthetic pathways: De Novo Ring Construction (Route A) and Late-Stage Organometallic Functionalization (Route B) . This analysis dissects the causality behind protocol choices and establishes self-validating workflows to ensure experimental integrity.

Mechanistic Rationale & Pathway Design

The synthesis of 4-substituted pyrazoles generally falls into two strategic categories. Route A builds the pyrazole core around a pre-installed propargyl group, while Route B installs the propargyl group onto a pre-existing pyrazole core via cross-coupling or alkylation.

Workflow cluster_A Route A: De Novo Ring Construction cluster_B Route B: Late-Stage Functionalization A1 2-Propargylmalondialdehyde A2 Hydrazine Condensation (EtOH, Reflux) A1->A2 Target 4-(Prop-2-yn-1-yl)-1H-pyrazole A2->Target B1 4-Iodo-1H-pyrazole B2 THP Protection (DHP, TFA, 80°C) B1->B2 B3 Halogen-Metal Exchange (n-BuLi, -78°C) B2->B3 B4 Cu-Mediated Propargylation (Propargyl Bromide) B3->B4 B5 Acidic Deprotection (HCl/MeOH) B4->B5 B5->Target

Fig 1: Comparison of De Novo Ring Construction (Route A) and Late-Stage Functionalization (Route B).

While Route A is conceptually elegant and avoids transition metals, the precursor (2-propargylmalondialdehyde) is highly unstable and prone to polymerization. Consequently, Route B is the industry standard. It leverages commercially available 4-iodopyrazole—often synthesized via[1]—and allows for modular functionalization.

Quantitative Comparative Analysis

To guide route selection for scale-up or discovery workflows, the performance metrics of both pathways are summarized below.

MetricRoute A: De Novo CondensationRoute B: Organometallic Alkylation
Precursor Availability Low (Requires multi-step synthesis of malondialdehyde)High (4-iodopyrazole is commercially abundant)
Overall Yield 35 – 45%60 – 75%
Regioselectivity Excellent (Directly forms target core)Good (Requires CuI transmetalation to prevent allene formation)
Scalability High (Avoids cryogenic temperatures)Moderate (Requires -78 °C and strictly anhydrous conditions)
Major Impurities Unreacted hydrazine, oligomeric tarsAllene isomers, de-iodinated pyrazole (1H-pyrazole)

Route B: Causality & Self-Validating Protocol

The organometallic alkylation of pyrazoles is fraught with chemoselectivity issues. The protocol below dissects the chemical logic required to achieve high yields and absolute reproducibility.

The Allene Pitfall (SN2 vs. SN2')

Direct reaction of a lithiated pyrazole with[2] frequently results in an SN2' attack, yielding a conjugated allene rather than the desired terminal alkyne. To circumvent this, the hard organolithium intermediate must be transmetalated to a softer organocuprate, which strictly enforces an SN2 pathway.

Mechanism N1 4-Iodo-1-THP-pyrazole (Stable Precursor) N2 4-Lithio-1-THP-pyrazole (Highly Nucleophilic) N1->N2 n-BuLi -78°C N3 4-Cupro-1-THP-pyrazole (Soft Nucleophile) N2->N3 CuI Transmetalation Pitfall Allene Byproduct (SN2' Pathway) N2->Pitfall Direct Alkylation (No CuI) N4 4-Propargyl-1-THP-pyrazole (Alkylated Intermediate) N3->N4 Propargyl Bromide SN2 Pathway

Fig 2: Mechanistic rationale for Cu-mediated transmetalation to prevent allene isomerization.

Step-by-Step Methodology

Phase 1: N-Protection

  • Procedure: To a solution of 4-iodo-1H-pyrazole (1.0 eq) in 3,4-dihydro-2H-pyran (DHP, 1.5 eq), add catalytic trifluoroacetic acid (TFA, 0.05 eq). Stir at 80 °C overnight[3]. Alternatively, strategies can be employed[4].

  • Causality: The N-H proton of pyrazole is highly acidic (pKa ~14). If left unprotected, it will rapidly quench the n-BuLi used in the next step, forming an insoluble lithium pyrazolide that resists C4-lithiation. The tetrahydropyranyl (THP) group is chosen because it is stable to strong organometallic bases but easily cleaved by mild acid.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar starting material. The resulting 4-iodo-1-THP-pyrazole is strongly UV-active.

Phase 2: Halogen-Metal Exchange & Propargylation

  • Procedure: Dissolve 4-iodo-1-THP-pyrazole in anhydrous THF. Cool to -78 °C under Argon. Add n-BuLi (1.6 M in hexanes, 1.05 eq) dropwise. Stir for 30 minutes. Add anhydrous CuI (1.0 eq) and warm to -40 °C for 30 minutes to form the cuprate. Re-cool to -78 °C and add propargyl bromide (80% in toluene, 1.2 eq)[2]. Allow to warm to room temperature overnight.

  • Causality: Cryogenic temperatures (-78 °C) are mandatory during n-BuLi addition to prevent ring-opening or fragmentation of the lithiated pyrazole. CuI transmetalation is the critical parameter that dictates the SN2 regioselectivity, preserving the alkyne moiety.

  • Validation Checkpoint: Quench a 0.1 mL reaction aliquot with D2O. GC-MS analysis should reveal >95% deuterium incorporation at the C4 position, confirming that the initial halogen-metal exchange was successful.

Phase 3: Deprotection

  • Procedure: Concentrate the crude mixture, dissolve in Methanol, and add HCl (4M in dioxane, 3.0 eq). Stir at room temperature for 4 hours. Neutralize with saturated aqueous NaHCO3 and extract with EtOAc.

  • Causality: The acidic environment protonates the THP ether, leading to its expulsion as an oxocarbenium ion. Methanol acts as a nucleophilic trap for this ion, driving the equilibrium entirely toward the deprotected 4-(prop-2-yn-1-yl)-1H-pyrazole.

  • Validation Checkpoint: 1H NMR (DMSO-d6) is the ultimate source of truth here. Look for the reappearance of the broad pyrazole N-H peak at ~12.8 ppm, and confirm the presence of the terminal alkyne proton as a distinct triplet at ~2.8 ppm (J = 2.6 Hz). The absence of peaks in the 5.0–6.0 ppm range confirms that no allene byproduct was formed.

Conclusion

For the reproducible synthesis of 4-(prop-2-yn-1-yl)-1H-pyrazole, Route B (Late-Stage Functionalization) is vastly superior to de novo ring construction. By strictly adhering to THP-protection, cryogenic halogen-metal exchange, and Cu-mediated transmetalation, researchers can reliably suppress N-alkylation and allene isomerization, securing high-purity material suitable for downstream click-chemistry applications.

References

  • Synthesis of Pyrazoles via Electrophilic Cyclization. ACS Publications. URL:[Link]

  • US8084448B2 - Organic compounds. Google Patents.
  • WO2020210630A1 - Tricyclic degraders of ikaros and aiolos. Google Patents.
  • Product Catalog October 2019 (Propargyl Bromide). Namiki Shoji Co., Ltd. URL:[Link]

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Comparative Kinetics of 4-(prop-2-yn-1-yl)-1H-pyrazole in CuAAC: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the kinetic profiles of various terminal alkynes to optimize bioconjugation workflows and small-molecule library synthesis. When designing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the choice of the alkyne substrate fundamentally dictates the reaction rate, catalyst stability, and overall yield.

In this guide, we will objectively analyze the click chemistry kinetics of 4-(prop-2-yn-1-yl)-1H-pyrazole —a highly versatile bifunctional building block—and compare its performance against standard alternative alkynes. By understanding the mechanistic causality behind its reactivity, researchers can design highly efficient, self-validating experimental systems.

Mechanistic Causality: The Dual Nature of Propargyl Pyrazoles

The molecular architecture of 4-(prop-2-yn-1-yl)-1H-pyrazole features a pyrazole ring separated from a terminal alkyne by a methylene ( −CH2​− ) spacer. This structural arrangement dictates its kinetic behavior in two distinct ways:

  • Electronic Insulation (The Propargyl Effect): The methylene spacer acts as an electronic insulator. Because the alkyne is not directly conjugated to the aromatic pyrazole ring, its terminal proton remains highly acidic, facilitating rapid deprotonation and formation of the highly nucleophilic copper(I)-acetylide intermediate (1)[1].

  • Competitive N-Coordination: The pyrazole ring contains basic nitrogen atoms that can act as competing ligands for the Cu(I) catalyst. If unmanaged, this can sequester the copper into inactive multinuclear aggregates, artificially depressing the reaction rate.

To counteract this, the experimental system must employ a strong, accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a high ligand-to-copper ratio. This thermodynamically drives the copper into the active dinuclear acetylide complex, suppressing off-target pyrazole-copper aggregation and accelerating the CuAAC reaction even at low catalyst loadings (2)[2].

CuAAC_Kinetics A 4-(prop-2-yn-1-yl)- 1H-pyrazole D Dinuclear Cu-Acetylide Intermediate A->D Deprotonation (Rate-limiting) F Inactive Cu-Pyrazole Coordination A->F B Cu(I) + THPTA Catalyst Complex B->D Cu Insertion B->F Competing Equilibrium C Azide Substrate (e.g., Fluorogenic) E 1,4-Disubstituted 1,2,3-Triazole C->E D->E Azide Cycloaddition (Fast)

Caption: CuAAC workflow for 4-(prop-2-yn-1-yl)-1H-pyrazole highlighting the competing N-coordination equilibrium.

Quantitative Performance Comparison

When evaluating 4-(prop-2-yn-1-yl)-1H-pyrazole against other terminal alkynes, we must look at the relative rate of triazole formation under standardized conditions. While electronically activated propiolamides are the fastest, propargyl compounds represent an excellent combination of high azide reactivity, ease of installation, and chemical stability (3)[3].

Table 1: Relative CuAAC Kinetics of Terminal Alkynes

(Conditions: 100 µM Alkyne, 100 µM Azide, 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate, pH 7.0 Buffer)

Alkyne ClassRepresentative SubstrateRelative Rate ( krel​ )Conversion (30 min)Mechanistic Notes
Propiolamide N-Benzylpropiolamide~2.5>95%Highly activated; however, susceptible to unwanted thiol Michael addition.
Propargyl Ether Propargyl alcohol1.0 (Ref)>95%Standard benchmark; minimal steric hindrance allows rapid acetylide formation.
Propargyl Heterocycle 4-(prop-2-yn-1-yl)-1H-pyrazole 0.85 - 1.1 >90% Excellent reactivity; requires excess THPTA ligand to prevent N-coordination.
Aryl Alkyne Phenylacetylene0.5~80%Slower kinetics due to steric bulk and electronic conjugation with the ring.
Aliphatic Alkyne 1-Hexyne0.4~75%Lowest acidity of the terminal proton; slowest acetylide formation step.

Experimental Protocol: Self-Validating Kinetic Assay

To accurately measure the kinetics of 4-(prop-2-yn-1-yl)-1H-pyrazole without the artifacts of manual aliquot sampling, we employ a fluorogenic self-validating system . By utilizing 3-azido-7-hydroxycoumarin as the azide partner, the reaction mixture remains non-fluorescent until the triazole ring forms. The rate of fluorescence increase is directly proportional to product formation.

Furthermore, we utilize a 5:1 ratio of THPTA to Copper. This specific stoichiometric choice is a mechanistic necessity: the striking tolerance of excess ligand protects sensitive functional groups from ascorbate-induced oxidation while ensuring the pyrazole moiety cannot poison the catalyst (4)[4].

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Alkyne Stock: Prepare a 10 mM stock of 4-(prop-2-yn-1-yl)-1H-pyrazole in LC-MS grade DMSO.

  • Fluorogenic Azide Stock: Prepare a 10 mM stock of 3-azido-7-hydroxycoumarin in DMSO.

  • Catalyst Premix (Critical Step): In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ (aqueous) with 50 µL of 20 mM THPTA (aqueous). Incubate for 5 minutes at room temperature. Causality: Pre-forming the Cu(II)-THPTA complex ensures that upon reduction, the highly unstable Cu(I) is immediately captured by the accelerating ligand rather than precipitating or binding to the pyrazole substrate.

  • Reducing Agent: Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed deionized water.

Phase 2: Reaction Execution (96-Well Plate Format)

  • To a black, flat-bottom 96-well plate, add 80 µL of 0.1 M Potassium Phosphate buffer (pH 7.0).

  • Add 1 µL of the Alkyne stock and 1 µL of the Azide stock to the well (Final concentration: 100 µM each).

  • Add 3 µL of the Catalyst Premix (Final concentration: 100 µM Cu, 500 µM THPTA).

  • Initiate the reaction by adding 5 µL of the Sodium Ascorbate stock (Final concentration: 5 mM).

Phase 3: Real-Time Data Acquisition

  • Immediately place the plate into a fluorescence microplate reader.

  • Monitor fluorescence continuously at λex​ = 404 nm and λem​ = 477 nm for 60 minutes at 25°C.

  • Extract the pseudo-first-order rate constants by plotting ln(Fmax​−Ft​) versus time.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL:[Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Jena Bioscience / Angewandte Chemie URL:[Link]

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A Researcher's Guide to the Pharmacological Validation of 4-(prop-2-yn-1-yl)-1H-pyrazole: In Vitro vs. In Vivo Strategies

Author: BenchChem Technical Support Team. Date: April 2026

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is a rigorous process underpinned by meticulous pharmacological validation. This guide provides a comparative analysis of in vitro and in vivo methodologies for the validation of 4-(prop-2-yn-1-yl)-1H-pyrazole, a molecule of significant interest in modern drug discovery. The presence of a propargyl group makes this pyrazole derivative a versatile tool for "click chemistry," enabling its use as a chemical probe for target identification or as a fragment in the development of more complex drug candidates.[1] Understanding the strengths and limitations of both cell-free/cell-based and whole-organism validation is paramount for making informed decisions, conserving resources, and ultimately, accelerating the drug discovery pipeline.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases.[2][3] Its unique chemical properties often confer favorable pharmacokinetic profiles and potent pharmacological effects.[4] This inherent potential necessitates a robust, multi-faceted validation strategy to elucidate the mechanism of action, confirm target engagement, and establish a preliminary safety and efficacy profile.

Part 1: The Foundation - In Vitro Validation

In vitro validation serves as the critical first pass in pharmacological assessment. These studies, conducted in a controlled environment outside of a living organism, are designed to answer fundamental questions about the molecule's direct interaction with its biological target and its effects at the cellular level. They are generally higher in throughput and lower in cost than in vivo studies, making them essential for initial screening and lead optimization.[5]

Objective 1: Confirming Target Engagement

The primary goal is to prove that 4-(prop-2-yn-1-yl)-1H-pyrazole, or a larger molecule it is part of, directly binds to its intended molecular target. While isolated protein-based assays are useful, they can be highly reductive and not fully representative of the complex cellular environment.[6] Therefore, confirming target engagement within cells is a crucial step.

A powerful technique for this is the Cellular Thermal Shift Assay (CETSA) .[7][8] This method relies on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation.[9]

Featured Protocol: Immunoblot-Based CETSA

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., a cancer cell line like HCT116 if investigating an anti-cancer effect) to ~80% confluency.[10][11] Treat the cells with varying concentrations of 4-(prop-2-yn-1-yl)-1H-pyrazole or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Gradient: Harvest the cells, lyse them, and divide the lysates into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant, containing the soluble, stable proteins, is collected.

  • Quantification: Analyze the amount of the target protein remaining in the supernatant using Western Blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Objective 2: Quantifying Biological Activity

Once target binding is confirmed, the next step is to measure the functional consequence of this interaction. This is typically done through biochemical and cell-based functional assays. For pyrazole derivatives, which have shown efficacy against a wide range of targets including kinases and enzymes, these assays are critical.[12][13]

Example Assays:

  • Enzyme Inhibition Assay: If the target is an enzyme (e.g., a kinase, cyclooxygenase), its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[10]

  • Cell Viability/Cytotoxicity Assay: Assays like the MTT assay are used to measure the effect of the compound on cell proliferation, which is particularly relevant for potential anti-cancer agents.[11][14] This provides a functional readout of the compound's cellular impact.

  • Reporter Gene Assay: If the target is part of a signaling pathway that regulates gene expression, a reporter gene assay can quantify the compound's effect on this pathway.

Data Summary: Representative In Vitro Results

Assay TypeTarget/Cell LineParameterResultInterpretation
CETSATarget Protein XΔTm (°C)+3.5°CCompound directly binds and stabilizes Target X in cells.
Kinase InhibitionKinase YIC5050 nMPotent inhibitor of Kinase Y activity.
CytotoxicityHCT116 CellsGI501.7 µMSignificant growth inhibition in a relevant cancer cell line.[13]

In Vitro Workflow Diagram

InVitro_Workflow cluster_0 Objective 1: Target Engagement cluster_1 Objective 2: Functional Activity Compound 4-(prop-2-yn-1-yl)-1H-pyrazole Cells Treat Cultured Cells Compound->Cells CETSA Cellular Thermal Shift Assay (CETSA) Cells->CETSA Binding_Confirmed Binding Confirmed? CETSA->Binding_Confirmed Biochem_Assay Biochemical Assays (e.g., Enzyme Inhibition) Binding_Confirmed->Biochem_Assay Yes Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Reporter) Binding_Confirmed->Cell_Assay Yes Stop Stop or Redesign Binding_Confirmed->Stop No Potency Determine Potency (IC50) Biochem_Assay->Potency Cell_Effect Measure Cellular Effect (GI50) Cell_Assay->Cell_Effect

Caption: Workflow for in vitro validation of 4-(prop-2-yn-1-yl)-1H-pyrazole.

Part 2: The Reality Check - In Vivo Validation

While in vitro data provides a strong foundation, it cannot predict a compound's behavior in a complex, whole-organism system. In vivo validation, typically in animal models, is essential to understand pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety.[15] Many pyrazole hybrids have demonstrated potent in vivo efficacy against conditions like cancer.[16]

Objective 1: Assessing Pharmacokinetics (PK) and Tolerability

Before testing for efficacy, it's crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A preliminary study in healthy rodents (e.g., mice or rats) is conducted.

Featured Protocol: Mouse Pharmacokinetic Study

  • Compound Administration: Administer a single dose of 4-(prop-2-yn-1-yl)-1H-pyrazole to a cohort of mice via a relevant route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process the blood to isolate plasma. Quantify the concentration of the compound in the plasma using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and total drug exposure (Area Under the Curve, AUC).

  • Tolerability: Throughout the study, monitor the animals for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior).

Objective 2: Demonstrating In Vivo Efficacy

The ultimate preclinical test is whether the compound can produce the desired therapeutic effect in a disease model. For an anti-cancer agent, this often involves a tumor xenograft model.[17]

Example Efficacy Study: Xenograft Mouse Model

  • Tumor Implantation: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into groups: a vehicle control group and one or more treatment groups receiving different doses of the compound. Administer the treatment daily (or as determined by PK data) for a set period (e.g., 21 days).

  • Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamics (Optional): Collect tumor and plasma samples at the end of the study to measure the concentration of the drug and its effect on the target (e.g., target phosphorylation via Western Blot). This links the PK and efficacy data.

Data Summary: Representative In Vivo Results

Study TypeModelParameterResultInterpretation
PharmacokineticsCD-1 Mouse (Oral)Bioavailability (F%)35%Compound is orally absorbed.
PharmacokineticsCD-1 Mouse (Oral)Half-life (t1/2)4.2 hoursSufficient half-life for once or twice-daily dosing.
EfficacyHCT116 XenograftTumor Growth Inhibition49.8% at 50 mg/kgCompound significantly reduces tumor growth in vivo.[17]

In Vivo Study Design Diagram

InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy Study (Xenograft Model) Dosing_PK Administer Single Dose to Healthy Mice Sampling Serial Blood Sampling Dosing_PK->Sampling Tolerability Assess Tolerability Dosing_PK->Tolerability LCMS LC-MS/MS Analysis Sampling->LCMS PK_Params Calculate PK Parameters (Cmax, AUC, t1/2) LCMS->PK_Params Dosing_Efficacy Daily Dosing Regimen (Vehicle vs. Compound) PK_Params->Dosing_Efficacy Inform Dosing Strategy Implant Implant Human Tumor Cells Tumor_Growth Allow Tumors to Grow Implant->Tumor_Growth Tumor_Growth->Dosing_Efficacy Measure Measure Tumor Volume Dosing_Efficacy->Measure Endpoint Study Endpoint? Measure->Endpoint Endpoint->Measure No Final_Analysis Final Tumor Weight & Pharmacodynamic Analysis Endpoint->Final_Analysis Yes

Caption: Phased approach for in vivo validation in animal models.

Comparative Analysis: In Vitro vs. In Vivo

The true power of a validation strategy lies in the logical progression from in vitro to in vivo studies. In vitro data builds confidence and de-risks the significant investment required for animal studies.

FeatureIn Vitro ValidationIn Vivo Validation
Physiological Relevance Low to Moderate (cell culture)High (whole organism)
Information Gained Target binding, potency, cellular MOAEfficacy, PK/ADME, safety, tolerability
Throughput HighLow
Cost & Complexity LowHigh
Key Question Answered "Can the compound hit its target and affect a cell?""Does the compound work in a living system and is it safe?"
Primary Limitation Poor translation to whole-organism complexity.[6]Expensive, time-consuming, ethical considerations.

The Decision-Making Funnel: From In Vitro to In Vivo

This diagram illustrates the critical decision points and the flow of information between the two validation stages. Strong, positive data at each in vitro stage provides the necessary justification to proceed to the more complex and resource-intensive in vivo experiments.

Decision_Funnel Start Compound Synthesis 4-(prop-2-yn-1-yl)-1H-pyrazole InVitro_Target In Vitro Target Engagement (e.g., CETSA) Start->InVitro_Target Gate1 Target Engaged? InVitro_Target->Gate1 InVitro_Function In Vitro Functional Assays (e.g., IC50, GI50) Gate2 Sufficient Potency? InVitro_Function->Gate2 InVivo_PK In Vivo Pharmacokinetics & Tolerability Gate3 Favorable PK & Safety Profile? InVivo_PK->Gate3 InVivo_Efficacy In Vivo Efficacy Study (Disease Model) Proceed Proceed to Clinical Development InVivo_Efficacy->Proceed Gate1->InVitro_Function Yes Stop1 STOP: No Target Interaction Gate1->Stop1 No Gate2->InVivo_PK Yes Stop2 STOP: Poor Potency Gate2->Stop2 No Gate3->InVivo_Efficacy Yes Stop3 STOP: Poor PK or Toxic Gate3->Stop3 No

Caption: Decision-making funnel from in vitro screening to in vivo efficacy.

Conclusion

The pharmacological validation of 4-(prop-2-yn-1-yl)-1H-pyrazole requires a synergistic and sequential application of in vitro and in vivo methodologies. In vitro assays provide the initial, crucial data on target engagement and cellular potency, serving as a gatekeeper for further development. Only compounds that demonstrate promising activity in these controlled environments should advance to in vivo models. The in vivo studies then provide the indispensable "reality check," assessing the compound's behavior, efficacy, and safety within a complex biological system. By strategically integrating these two approaches, researchers can build a comprehensive pharmacological profile, enabling robust, data-driven decisions in the long and challenging path of drug discovery.

References

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Safety Operating Guide

Navigating the Synthesis and Handling of 4-(prop-2-yn-1-yl)-1H-pyrazole: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: This guide provides critical safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of 4-(prop-2-yn-1-yl)-1H-pyrazole. Developed for researchers, scientists, and drug development professionals, this document outlines the potential hazards associated with this compound and establishes a clear framework for its safe management in a laboratory setting.

Hazard Analysis: A Tale of Two Functional Groups

The primary hazards associated with 4-(prop-2-yn-1-yl)-1H-pyrazole stem from the combined properties of the pyrazole moiety and the propargyl group.

The Pyrazole Core: Pyrazole and its derivatives are known to be skin and eye irritants and can be harmful if swallowed.[1][2] Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[3][4]

The Propargyl Group (Terminal Alkyne): The terminal alkyne presents a more significant and immediate set of hazards. The acidic proton on the terminal carbon of the alkyne can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and potentially explosive acetylides.[5] The propargyl group is also highly reactive and can undergo addition reactions, polymerization, or oxidative coupling, which can be exothermic and potentially hazardous if not controlled.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 4-(prop-2-yn-1-yl)-1H-pyrazole to mitigate the risks of exposure and physical injury.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the potentially irritating compound. Gloves should be inspected before use and disposed of immediately after handling the material or upon any sign of contamination.[8][9]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes or aerosols.[8][10]To protect the eyes from splashes of the chemical, which is presumed to be an eye irritant.[1]
Skin and Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.To protect the skin from accidental contact and to provide a barrier against potential splashes. Flame-resistant material is recommended due to the flammability of many organic solvents used in conjunction with this compound.[5][9]
Footwear Closed-toe shoesTo protect the feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent the inhalation of any potential vapors or aerosols.[5][8]

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PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Protocol cluster_ppe_details Mandatory PPE Assess_Hazards Assess Hazards: - Pyrazole Irritation - Alkyne Reactivity Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Informs Selection Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Proceed to Gloves Nitrile Gloves Don_PPE->Gloves Eye_Protection Goggles/Face Shield Don_PPE->Eye_Protection Lab_Coat Flame-Resistant Lab Coat Don_PPE->Lab_Coat

Caption: Personal Protective Equipment (PPE) workflow for handling 4-(prop-2-yn-1-yl)-1H-pyrazole.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk during the handling and use of 4-(prop-2-yn-1-yl)-1H-pyrazole.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. The chemical fume hood should be certified and functioning correctly.

  • Dispensing: Handle the compound in a manner that minimizes the generation of dust or aerosols. Use appropriate tools for transferring the solid, such as a spatula or powder funnel.

  • Reaction Setup: When setting up reactions, be mindful of the reactivity of the terminal alkyne. Avoid using reagents containing heavy metal salts (e.g., copper, silver, mercury) unless they are a required part of the reaction, and appropriate precautions are in place to handle potentially explosive acetylides.[5] Strong bases can deprotonate the terminal alkyne, forming a reactive acetylide anion; this should be done in a controlled manner if it is the intended reaction.[7]

  • Post-Reaction: After the reaction is complete, any residual reactive species must be carefully quenched before workup and disposal. For terminal alkynes, this may involve the slow addition of a proton source like isopropanol.[5]

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent, collecting the rinsate as hazardous waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of 4-(prop-2-yn-1-yl)-1H-pyrazole and any contaminated materials is a critical final step in the safety workflow.

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with 4-(prop-2-yn-1-yl)-1H-pyrazole, including gloves, weighing papers, and absorbent materials from any spills, must be collected in a designated hazardous waste container.[11] This container should be clearly labeled with the chemical name and associated hazards.

  • Liquid Waste: All solutions containing 4-(prop-2-yn-1-yl)-1H-pyrazole, including reaction mixtures and solvent rinses, must be collected in a separate, compatible liquid waste container.[11] The container must be clearly labeled with all chemical constituents.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[11]

Final Disposal:

All waste containing 4-(prop-2-yn-1-yl)-1H-pyrazole must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][12] Do not attempt to neutralize or dispose of this chemical down the drain.

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Disposal_Workflow Start Waste Generated Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, etc.) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Segregate->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, etc.) Segregate->Sharps_Waste Sharps Label_Solid Label Hazardous Solid Waste Container Solid_Waste->Label_Solid Label_Liquid Label Hazardous Liquid Waste Container Liquid_Waste->Label_Liquid Label_Sharps Label Hazardous Sharps Container Sharps_Waste->Label_Sharps EHS_Disposal Dispose through Institutional EHS Label_Solid->EHS_Disposal Label_Liquid->EHS_Disposal Label_Sharps->EHS_Disposal

Caption: Waste disposal workflow for 4-(prop-2-yn-1-yl)-1H-pyrazole.

By adhering to these guidelines, researchers can safely handle 4-(prop-2-yn-1-yl)-1H-pyrazole, minimizing personal risk and ensuring environmental responsibility.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
  • (2025, January 30). What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?.
  • Benchchem. (n.d.). Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer.
  • Benchchem. (n.d.). Preventing side reactions of the propargyl group during synthesis.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Chemical Safety. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • INCHEM. (n.d.). ICSC 0673 - PROPARGYL ALCOHOL.

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